Dimethyl 1H-pyrrole-3,4-dicarboxylate
Description
BenchChem offers high-quality Dimethyl 1H-pyrrole-3,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 1H-pyrrole-3,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 1H-pyrrole-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-7(10)5-3-9-4-6(5)8(11)13-2/h3-4,9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDIMOSXPHKSMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C1C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2818-06-6 | |
| Record name | 3,4-dimethyl 1H-pyrrole-3,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Comprehensive Technical Guide on Dimethyl 1H-pyrrole-3,4-dicarboxylate: Properties, Synthesis, and Applications
Executive Summary
In the landscape of heterocyclic medicinal chemistry and materials science, the pyrrole ring is a privileged but often oxidatively unstable scaffold. Dimethyl 1H-pyrrole-3,4-dicarboxylate (CAS 2818-06-6) solves this limitation. By installing two strongly electron-withdrawing methyl ester groups at the C3 and C4 positions, the electron density of the pyrrole core is significantly depleted. This electronic modulation not only renders the compound bench-stable against auto-oxidation but also provides orthogonal synthetic handles (unsubstituted C2/C5 positions and an acidic N-H) for advanced library generation.
This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and downstream application workflows for researchers and drug development professionals utilizing this critical building block.
Chemical Identity & Physical Properties
To effectively utilize Dimethyl 1H-pyrrole-3,4-dicarboxylate in synthetic workflows, understanding its physicochemical baseline is essential. The high melting point is a direct consequence of strong intermolecular hydrogen bonding between the N-H donor and the ester carbonyl acceptors, which also contributes to its high crystalline stability.
| Property | Value | Causality / Structural Significance |
| CAS Registry Number | 2818-06-6 | Unique chemical identifier for the dimethyl ester[1]. |
| Molecular Formula | C₈H₉NO₄ | Comprises the pyrrole core and two methyl ester moieties. |
| Molecular Weight | 183.16 g/mol | Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD). |
| Melting Point | 242–243 °C | High crystallinity driven by intermolecular H-bonding networks[1]. |
| Electronic Nature | Electron-deficient | C3/C4 esters prevent oxidative degradation typical of electron-rich pyrroles. |
| N-H Acidity (pKa) | ~12.5 (Estimated) | Increased acidity (vs. standard pyrrole pKa ~16.5) allows N-alkylation with milder bases. |
Mechanistic Synthesis: The van Leusen [3+2] Cycloaddition
The most elegant and regioselective method to synthesize Dimethyl 1H-pyrrole-3,4-dicarboxylate is via a base-mediated[3+2] cycloaddition[2]. This pathway utilizes Tosylmethyl isocyanide (TosMIC) as a synthetic equivalent of a C-N-C 1,3-dipole, reacting with Dimethyl acetylenedicarboxylate (DMAD) .
Mechanistic Causality
-
Deprotonation: A strong base (e.g., t-BuOK) deprotonates the activated methylene group of TosMIC, generating a highly reactive isocyanide anion.
-
Cycloaddition: This anion attacks the electron-deficient alkyne (DMAD) in a concerted or stepwise [3+2] cycloaddition, forming a dihydropyrrole intermediate.
-
Aromatization: The thermodynamic driving force of the reaction is the elimination of the p-toluenesulfinate leaving group. This irreversible step restores aromaticity, yielding the pyrrole core with strictly unsubstituted C2 and C5 positions.
Mechanistic pathway of the van Leusen [3+2] cycloaddition.
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol incorporates built-in validation checkpoints. The reaction must be performed under anhydrous conditions to prevent the premature protonation of the isocyanide anion, which would abort the cycloaddition sequence.
Reagents & Equipment
-
TosMIC: 10.0 mmol (1.95 g)
-
DMAD: 10.0 mmol (1.23 mL)
-
Potassium tert-butoxide (t-BuOK): 11.0 mmol (1.23 g)
-
Solvent: Anhydrous THF (50 mL)
-
Flame-dried 250 mL round-bottom flask under N₂ atmosphere.
Step-by-Step Methodology
-
Substrate Solvation: Dissolve TosMIC in anhydrous THF (50 mL) in the reaction flask. Causality: THF provides optimal solubility for the organic intermediates while remaining completely inert to strong bases.
-
Temperature Control (Critical): Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add t-BuOK portion-wise over 10 minutes. Causality: The low temperature mitigates the exothermic deprotonation and prevents the thermal decomposition of the resulting isocyanide anion. The solution will transition to a pale yellow color.
-
Dipolarophile Injection: After stirring for 15 minutes at 0 °C, add DMAD dropwise via a gas-tight syringe.
-
Cyclization & Aromatization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 6:4). The disappearance of the UV-active DMAD spot and the emergence of a lower-R_f, intensely UV-active spot confirms the formation of the conjugated pyrrole core.
-
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL) to neutralize excess base. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes).
Analytical Validation
-
¹H NMR (400 MHz, CDCl₃): Expect a broad singlet at δ >8.5 ppm (1H, N-H), a sharp symmetrical doublet at δ ~7.15 ppm (2H, C2-H and C5-H), and a sharp singlet at δ ~3.82 ppm (6H, -OCH₃).
-
Self-Validation: The presence of the symmetrical doublet at 7.15 ppm explicitly confirms that the C2 and C5 positions remain unsubstituted, validating the regiochemistry of the [3+2] cycloaddition.
-
-
ESI-MS: m/z calculated for C₈H₁₀NO₄ [M+H]⁺ 184.06, found 184.1.
Downstream Applications in Drug Discovery & Materials
The orthogonal reactivity of Dimethyl 1H-pyrrole-3,4-dicarboxylate makes it a highly versatile precursor.
Kinase Inhibitors & Antimicrobial Scaffolds
The lipophilic nature of the esterified pyrrole core allows it to easily penetrate microbial cell membranes. Derivatives of the 3,4-dicarboxylate scaffold have demonstrated broad-spectrum inhibition against pathogens like Staphylococcus aureus by disrupting membrane integrity via hydrophobic interactions[3]. Furthermore, the unsubstituted C2/C5 positions allow medicinal chemists to rapidly build fused heterocyclic libraries, such as pyrrolo[2,3-d]pyrimidines, which are heavily utilized as ATP-competitive kinase inhibitors in oncology[3].
Macrocyclic Materials (Porphyrazines)
Pyrrole-3,4-dicarboxylates are critical precursors for the synthesis of porphyrazines—macrocyclic compounds analogous to porphyrins. Recent advancements in materials science utilize Microwave-Assisted Organic Synthesis (MAOS) to condense these pyrroles into complex macrocycles. This modern technique reduces reaction times from 24 hours to merely 8 minutes while significantly improving overall yields[4]. These materials exhibit highly tunable photophysical properties, making them valuable for photodynamic therapy (PDT) and advanced catalysis.
Downstream derivatization and applications in drug discovery and materials.
References
-
Title: Pyrrole dicarboxylate substituted porphyrazine, microwave assisted synthesis and properties Source: PubMed Central (PMC) URL: [Link]
-
Title: Design and Structure of New Classes of Phosphorus-Based 1,3-Dipolar Cycloaddition Reagents (Pyrrole Synthesis) Source: Library and Archives Canada (bac-lac.gc.ca) URL: [Link]
Sources
- 1. 3,4-dimethyl 1H-pyrrole-3,4-dicarboxylate | 2818-06-6 [sigmaaldrich.com]
- 2. Digital resource [dam-oclc.bac-lac.gc.ca]
- 3. Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate (2199-56-6) for sale [vulcanchem.com]
- 4. Pyrrole dicarboxylate substituted porphyrazine, microwave assisted synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of Dimethyl 1H-pyrrole-3,4-dicarboxylate in organic solvents
Solvation Thermodynamics and Organic Solvent Compatibility of Dimethyl 1H-pyrrole-3,4-dicarboxylate: A Technical Guide
Executive Summary
Dimethyl 1H-pyrrole-3,4-dicarboxylate (CAS: 2818-06-6) is a critical heterocyclic building block utilized extensively in medicinal chemistry, materials science, and the synthesis of complex porphyrin analogs. Despite its synthetic utility, researchers frequently encounter challenges with its solubility profile during reaction optimization, purification, and formulation. This whitepaper provides an in-depth analysis of the physicochemical properties governing its solubility, quantitative solvent compatibility data, and a self-validating experimental protocol for accurate thermodynamic solubility determination.
Structural Causality and Solvation Thermodynamics
To predict and manipulate the solubility of Dimethyl 1H-pyrrole-3,4-dicarboxylate, one must first analyze its molecular architecture. The compound features a central electron-rich pyrrole ring flanked by two electron-withdrawing methyl ester groups at the C3 and C4 positions[1].
The Crystal Lattice Penalty: The compound exhibits an unusually high melting point of 242–243 °C. In solid-state chemistry, this thermal stability is a direct macroscopic manifestation of a highly ordered, tightly packed crystal lattice. The primary driver of this lattice energy is strong intermolecular hydrogen bonding between the pyrrole N-H (hydrogen bond donor) and the ester carbonyl oxygens (C=O, hydrogen bond acceptors).
Thermodynamic Requirements for Solvation: For dissolution to occur, the Gibbs free energy of solvation ( ΔGsolv ) must be negative. The solvent must provide sufficient exothermic solute-solvent interactions to overcome the large endothermic enthalpy of lattice disruption ( ΔHlattice ). Consequently, non-polar solvents (e.g., hexane) or weakly polar aprotic solvents (e.g., dichloromethane) lack the capacity to disrupt the N-H...O=C network, resulting in poor solubility. Conversely, strong hydrogen-bond accepting solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) effectively compete for the N-H proton, breaking the lattice and solvating the monomeric species[2].
Fig 1. Thermodynamic pathways governing the solvation of pyrrole dicarboxylates.
Quantitative Solubility Matrix
The table below summarizes the solubility profile of Dimethyl 1H-pyrrole-3,4-dicarboxylate across various classes of organic solvents at 25 °C. These values are critical for selecting reaction media, particularly for base-catalyzed N-alkylations or cross-coupling reactions where complete dissolution is required to maintain homogeneous reaction kinetics.
| Solvent Class | Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Solvation Mechanism / Causality |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 50.0 | Strong H-bond acceptor; highly effective at disrupting crystal lattice. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 30.0 | Excellent H-bond acceptor; preferred for N-alkylation reactions. |
| Polar Protic | Methanol (MeOH) | 32.7 | 5.0 - 10.0 | Moderate H-bond donor/acceptor; competes with lattice but lower affinity than DMSO. |
| Moderately Polar | Ethyl Acetate (EtOAc) | 6.0 | 1.0 - 5.0 | Weak dipole interactions; insufficient to fully break N-H...O=C bonds. |
| Weakly Polar | Dichloromethane (DCM) | 8.9 | < 1.0 | Poor H-bond acceptor; fails to overcome lattice energy penalty. |
| Non-Polar | Hexane | 1.9 | < 0.1 | No dipole or H-bond interactions; highly unfavorable thermodynamics. |
Experimental Workflow: Self-Validating Isothermal Shake-Flask Protocol
Standard visual solubility estimations are prone to error due to supersaturation or the presence of amorphous impurities. To ensure trustworthiness and reproducibility, the following self-validating isothermal shake-flask methodology is required for determining the exact thermodynamic solubility of high-melting pyrrole dicarboxylates.
Step-by-Step Methodology:
-
Solid Preparation : Weigh an excess amount (approximately 50 mg) of Dimethyl 1H-pyrrole-3,4-dicarboxylate into a 2.0 mL amber glass HPLC vial. Causality: Excess solid ensures the system can reach true thermodynamic equilibrium (saturation) without fully depleting the solid phase.
-
Solvent Addition : Add exactly 1.0 mL of the target organic solvent (e.g., anhydrous DMSO or Methanol) to the vial.
-
Isothermal Equilibration : Seal the vial tightly with a PTFE-lined cap. Place the vial in a thermoshaker and agitate at 300 rpm at a strictly controlled temperature of 25.0 ± 0.1 °C for 48 hours. Causality: A 48-hour window is required to overcome the kinetic barrier of dissolution for high-melting-point solids.
-
Phase Separation : Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25 °C. Causality: Centrifugation is preferred over filtration to prevent the loss of solute due to unwanted adsorption onto filter membranes.
-
Supernatant Quantification : Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with the mobile phase and quantify the concentration of the compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) at 254 nm, comparing against a standard calibration curve.
-
Self-Validation (Critical Step) : Recover the undissolved solid pellet from the centrifuge tube. Dry the solid under a gentle stream of nitrogen and analyze it via Powder X-Ray Diffraction (PXRD). Causality: Solvents can induce polymorphic transformations or form solvates (e.g., a DMSO solvate). If the PXRD pattern of the recovered solid differs from the starting material, the measured solubility corresponds to a new pseudopolymorph, invalidating the data for the original crystal form. This step ensures absolute data integrity.
Fig 2. Self-validating high-throughput solubility screening workflow.
Implications for Drug Development & Synthesis
Understanding the solubility of Dimethyl 1H-pyrrole-3,4-dicarboxylate is paramount for downstream applications:
-
NMR Characterization : Due to its poor solubility in standard non-polar deuterated solvents like CDCl3 , NMR characterization should be performed in DMSO−d6 to ensure a sufficient signal-to-noise ratio and to prevent precipitation during extended acquisition times[3].
-
Reaction Engineering : For electrophilic aromatic substitution or N-functionalization, utilizing DMF or DMSO ensures the substrate is fully dissolved[2]. This prevents heterogeneous reaction kinetics that often lead to low yields or over-reaction. If a less polar solvent must be used, phase-transfer catalysts (PTCs) or elevated temperatures are required to force the substrate into solution.
References[2] Title: 3,4-dimethyl 1H-pyrrole-3,4-dicarboxylate | 2818-06-6
Sources
- 1. 1H-Pyrrole-3,4-dicarboxylic acid, 2,5-dimethyl-, diethyl ester | C12H17NO4 | CID 3573692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrole dicarboxylate substituted porphyrazine, microwave assisted synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethyl 2,3-diacetylsuccinate | 2049-86-7 | Benchchem [benchchem.com]
Thermal Profiling of 3,4-Dicarboxylate Pyrrole Derivatives: A Mechanistic and Methodological Guide
Executive Summary
Pyrrole derivatives, particularly those functionalized with dicarboxylate groups at the 3 and 4 positions, are foundational scaffolds in modern medicinal chemistry, materials science, and the synthesis of porphyrins. The thermal stability and melting point ( Tm ) of these compounds dictate their viability in downstream applications, ranging from high-temperature polymer extrusion to the formulation of solid oral dosage forms in pharmaceuticals.
This whitepaper provides an in-depth analysis of the thermal behavior of 3,4-dicarboxylate pyrrole derivatives. By examining the causality between molecular structure and thermal properties, and by establishing self-validating protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), this guide equips researchers with the authoritative frameworks necessary to characterize these complex heterocycles.
Structural Causality: How Molecular Architecture Dictates Thermal Behavior
The thermal properties of 3,4-dicarboxylate pyrroles are not arbitrary; they are strictly governed by intermolecular forces, steric hindrance, and crystal lattice packing.
The Role of Hydrogen Bonding and Lattice Packing
The unsubstituted pyrrole ring possesses a secondary amine ( N−H ) that acts as a potent hydrogen bond donor. When electron-withdrawing ester groups (carboxylates) are introduced at the 3 and 4 positions, their carbonyl oxygens serve as highly effective hydrogen bond acceptors. This creates a robust, multidirectional intermolecular hydrogen-bonding network.
However, the length and bulkiness of the alkyl chains on the ester groups drastically alter the crystal lattice density. For instance, exhibits a highly symmetric and tightly packed crystal structure, resulting in a remarkably high melting point of 242–243 °C. In stark contrast, extending the alkyl chain by just one carbon to form [1] introduces steric bulk and conformational flexibility that disrupts optimal lattice packing, plummeting the melting point to 70–72 °C.
Polymeric and Substituted Derivatives
When these monomers are polymerized into[2], the thermal dynamics shift from simple melting to complex phase transitions. The rigid polymer backbone, coupled with extensive intra- and intermolecular hydrogen bonding, results in endothermic transitions at 111 °C (384 K), 147 °C (420 K), and 196 °C (469 K), corresponding to ordered-disordered phase transitions and the loss of structural rigidity before ultimate thermal degradation.
Quantitative Thermal Data Summary
The following table synthesizes the thermal properties of key 3,4-dicarboxylate pyrrole derivatives based on empirical literature data.
| Compound Name | Substitution Pattern | Melting Point ( Tm ) | Thermal Stability / Notes |
| 3,4-dimethyl 1H-pyrrole-3,4-dicarboxylate | Dimethyl ester | 242–243 °C | High stability due to dense crystal packing. |
| Diethyl 1H-pyrrole-3,4-dicarboxylate | Diethyl ester | 70–72 °C | Lower Tm due to alkyl chain flexibility. |
| Diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate | Halogenated lactam | 132–133 °C | Moderate Tm ; structure confirmed via X-ray. |
| Diethyl 1-benzyl-2-formyl-1H-pyrrole-3,4-dicarboxylate | N-benzyl, 2-formyl | 280–282 °C | Very high Tm driven by π−π stacking of benzyl group. |
| Poly(pyrrole-3,4-dicarboxylic acid) | Polymeric acid | N/A (Phase transitions) | Endothermic peaks at 111 °C, 147 °C, 196 °C. |
Self-Validating Experimental Protocols
To ensure scientific integrity, thermal analysis must be conducted using self-validating systems. This means the protocol inherently verifies its own accuracy through calibration, baseline subtraction, and controlled variables.
Protocol 1: High-Precision Melting Point Determination (Capillary Method)
Causality of Design: Visual melting point determination can be subjective. By utilizing a digital apparatus with a strict temperature ramp rate and a known calibration standard, we eliminate operator bias and thermal lag.
-
System Calibration (Validation Step): Run a certified reference standard (e.g., Caffeine, Tm = 235–238 °C) to verify the apparatus accuracy. The measured Tm must fall within ±0.5 °C of the standard.
-
Sample Preparation: Pulverize the 3,4-dicarboxylate pyrrole derivative into a fine powder using an agate mortar. Reasoning: Fine powders ensure uniform heat transfer, preventing artificially broad melting ranges.
-
Capillary Loading: Pack the sample into a glass capillary tube to a depth of precisely 2–3 mm. Tap the tube firmly to eliminate air pockets.
-
Thermal Ramping:
-
Rapidly heat the apparatus to 15 °C below the expected melting point.
-
Engage a slow ramp rate of 1.0 °C/min . Reasoning: A slow ramp rate ensures thermal equilibrium between the heating block and the sample, preventing overshoot.
-
-
Data Acquisition: Record the exact temperature at the formation of the first liquid droplet (onset) and the temperature at which the sample becomes a clear liquid (clear point).
Protocol 2: TGA and DSC Profiling for Thermal Stability
Causality of Design: TGA measures mass loss (degradation, desolvation), while DSC measures heat flow (melting, crystallization, phase transitions). Running them in tandem provides a complete thermal profile.
-
Crucible Selection: Use standard Aluminum ( Al ) crucibles for DSC (up to 400 °C) and Alumina ( Al2O3 ) for TGA. Reasoning: 3,4-dicarboxylate pyrroles do not typically react with aluminum at low temperatures, but alumina is required for high-temperature degradation studies to prevent crucible alloying.
-
Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2 ) at 50 mL/min. Reasoning: An inert atmosphere prevents premature oxidative degradation, allowing the observation of pure thermal decomposition (e.g., decarboxylation).
-
Baseline Subtraction (Validation Step): Run an empty crucible under the exact same heating profile. Subtract this baseline from the sample run to eliminate instrument-induced thermal drift.
-
Heating Profile:
-
Equilibrate at 25 °C for 5 minutes.
-
Ramp at 10 °C/min to 500 °C.
-
-
Analysis:
-
DSC: Identify the endothermic peak corresponding to Tm . Calculate the enthalpy of fusion ( ΔHf ) by integrating the peak area.
-
TGA: Identify the Td5% (temperature at 5% weight loss), which serves as the standard metric for the onset of thermal degradation.
-
Workflow diagram illustrating the parallel DSC and TGA thermal profiling methodology.
Mechanistic Insights into Thermal Degradation
Understanding how a molecule falls apart is just as critical as knowing when it falls apart. The thermal degradation of 3,4-dicarboxylate pyrroles typically follows a distinct, multi-stage pathway when subjected to extreme thermal stress (> 250 °C).
-
Stage 1: Desolvation (If applicable) Any residual solvent or trapped moisture within the crystal lattice is expelled. This is observed as a minor mass loss in TGA (< 2%) below 150 °C.
-
Stage 2: Ester Cleavage and Decarboxylation The ester linkages at the 3 and 4 positions are the most thermally labile bonds in the molecule. As temperatures exceed 250–300 °C, the alkyl groups are cleaved, often followed by the extrusion of carbon dioxide ( CO2 ). This manifests as a sharp, significant mass loss in the TGA curve and a strong endothermic event in the DSC.
-
Stage 3: Ring Rupture and Char Formation At temperatures exceeding 400 °C, the robust aromatic pyrrole ring finally ruptures. The nitrogen is often expelled as NH3 or NOx species (if trace oxygen is present), leaving behind a carbonaceous char.
Mechanistic pathway of thermal degradation for 3,4-dicarboxylate pyrrole derivatives.
References
-
ResearchGate. "A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates." Researchgate.net. Available at:[Link][1]
-
ResearchGate. "A Study of the Optical, Electrical and Structural Properties of Poly(pyrrole-3,4-dicarboxylic acid)." Researchgate.net. Available at:[Link][2]
-
Rasayan Journal of Chemistry. "Efficient Multistep Synthesis and Spectral Characterization of Dihydropyrrolo [3, 2-c] Pyridine-4-one Derivatives." Rasayanjournal.co.in. Available at:[Link][3]
-
Eurasian Journal of Chemistry. "On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig Product." Buketov.edu.kz. Available at:[Link][4]
Sources
Electronic properties of Dimethyl 1H-pyrrole-3,4-dicarboxylate for material science
Title: Engineering Optoelectronic Materials: The Electronic Properties and Applications of Dimethyl 1H-pyrrole-3,4-dicarboxylate
Executive Summary
In the landscape of organic electronics, the bottleneck to achieving high-performance devices often lies not in device engineering, but in the synthetic accessibility and energetic tunability of the core molecular building blocks. As a Senior Application Scientist, I have observed that while traditional electron acceptors like 1,4-diketopyrrolopyrrole (1,4-DPP) dominate the field, their deep Lowest Unoccupied Molecular Orbital (LUMO) levels can lead to energy-level mismatches in specific p-channel architectures.
Dimethyl 1H-pyrrole-3,4-dicarboxylate (and its diethyl analog) emerges as a highly versatile, topologically distinct alternative. By leveraging the 3,4-substitution pattern, this precursor allows for the synthesis of 1,3-DPP isomers and novel donor-acceptor (D-A) copolymers. This whitepaper provides an in-depth technical analysis of the electronic properties, self-validating synthetic workflows, and optoelectronic applications of pyrrole-3,4-dicarboxylate derivatives in material science.
Molecular Orbital Dynamics & Electronic Topology
At its core, Dimethyl 1H-pyrrole-3,4-dicarboxylate features an intrinsic electronic push-pull system. The electron-rich pyrrole nitrogen acts as a strong electron donor, while the ester moieties at the 3- and 4-positions serve as electron-withdrawing groups.
HOMO/LUMO Engineering: When this monomer is incorporated into extended π-conjugated systems—such as the pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (1,3-DPP) core—the resulting electronic structure differs dramatically from the ubiquitous 1,4-DPP isomer. The 1,3-DPP building block acts as a weaker electron acceptor[1]. Consequently, copolymers based on 1,3-DPP exhibit a relatively high LUMO level of approximately -3.5 eV[1]. This elevated LUMO is highly advantageous for p-channel organic thin-film transistors (OTFTs), as it aligns favorably with the work function of standard source/drain metal electrodes, facilitating efficient hole injection[1].
Furthermore, the precursor itself is highly scalable. It is typically synthesized via a modified Knorr condensation, reacting a β-ketoester with an amine under acidic conditions to yield the pyrrole core with precisely positioned ester moieties at yields of 70–85%[2].
Experimental Workflows: From Monomer to Device-Ready Polymer
To ensure scientific integrity, the translation of Dimethyl 1H-pyrrole-3,4-dicarboxylate into functional polymers must follow strict, self-validating protocols. Below are the field-proven methodologies for synthesizing acceptor cores and electroactive films.
Protocol 1: Synthesis of 1,3-DPP Acceptor Cores[1]
Objective: Convert the pyrrole-3,4-dicarboxylate precursor into the 1,3-DPP electron-accepting core for OTFT and OPV applications.
-
Saponification: React the dicarboxylate with NaOH in 50% aqueous ethanol under reflux for 2 hours.
-
Causality: Ethanol ensures the organic precursor remains solvated while NaOH hydrolyzes the ester bonds into a dicarboxylic acid.
-
-
Acidification & Validation: Acidify the mixture with 10% HCl to pH 4-5.
-
Self-Validation: The immediate precipitation of a white solid serves as visual confirmation of successful hydrolysis. Filter and dry the intermediate.
-
-
Amidation & Ring Closure: React the isolated diacid with a branched alkylamine (e.g., 2-octyldodecan-1-amine).
-
Causality: The bulky, branched alkyl chain is strictly required to induce steric hindrance. This prevents excessive inter-chain π-π stacking in the final polymer, guaranteeing solubility in processing solvents like chlorobenzene.
-
-
Imide Formation: Reflux the intermediate in thionyl chloride to force the dehydrative ring closure, yielding the final 1,3-DPP imide structure.
Protocol 2: Electrochemical Copolymerization for Electrochromic Films[3]
Objective: Fabricate a donor-acceptor (D-A) copolymer film directly onto an Indium Tin Oxide (ITO) substrate.
-
Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6 ) in anhydrous dichloromethane.
-
Causality: TBAPF 6 provides the necessary ionic conductivity without participating in parasitic redox reactions within the target voltage window.
-
-
Monomer Introduction: Add the pyrrole-3,4-dicarboxylate derivative and 3,4-ethylenedioxythiophene (EDOT) comonomer to the electrochemical cell.
-
Potentiodynamic Cycling: Perform cyclic voltammetry (CV) sweeping between -0.5 V and 1.5 V (vs. Ag/AgCl).
-
Causality: Sweeping the potential generates radical cations at the ITO working electrode, which rapidly couple to form an alternating D-A polymer film directly on the substrate.
-
-
Self-Validation via CV: Transfer the coated ITO electrode to a monomer-free electrolyte solution and run a final CV sweep.
-
Validation: The emergence of a new, lower oxidation onset potential—distinct from either the EDOT or pyrrole homopolymers—confirms the successful formation of the hybridized D-A electronic band structure.
-
Optoelectronic Applications
Organic Thin-Film Transistors (OTFTs): Conjugated polymers constructed from 1,3-DPP and quaterthiophene (e.g., Polymer P1) demonstrate characteristic p-channel charge transport[1]. Thanks to the tuned LUMO levels and excellent solubility afforded by the branched alkyl chains, these materials achieve hole mobilities on the order of 0.013 cm²/Vs in OTFT devices[1].
Organic Photovoltaics (OPVs): When the pyrrole-3,4-dicarboxylate core is expanded into a bis-DPP monomer (BDPPD) and copolymerized with benzodithiophene (BDT), the resulting P(BDT-BDPPD) polymer exhibits a deep HOMO of -5.37 eV and a LUMO of -3.21 eV[3]. In bulk heterojunction polymer solar cells (blended with PC 70 BM), this energetic alignment yields a maximum power conversion efficiency (PCE) of 2.74% to 3.63%[3].
Electrochromic Devices (ECDs): Copolymerizing the pyrrole-3,4-dicarboxylate monomer with EDOT yields poly(1-co-EDOT), a material with a highly specific optical bandgap of 1.71 eV[4]. This narrow bandgap enables striking multi-color electrochromism. The film transmits a reddish-brown color in its neutral state and switches to reddish-orange, yellowish-green, and ultimately blue upon progressive oxidation[4]. Crucially, the structural design allows for rapid ion penetration, resulting in optical switching times of less than 1 second[4].
Quantitative Data Summary
The following table summarizes the optoelectronic properties of key polymers derived from the pyrrole-3,4-dicarboxylate core:
| Material System | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Hole Mobility (cm²/Vs) | Primary Application |
| P1 (1,3-DPP + Quaterthiophene) | -5.20 | -3.52 | 1.68 | 0.013 | OTFTs[1] |
| P(BDT-BDPPD) | -5.37 | -3.21 | 2.16 | ~1.0 × 10⁻⁴ | OPVs[3] |
| P(BDTT-BDPPD) | -5.44 | -3.36 | 2.08 | ~1.0 × 10⁻⁴ | OPVs[3] |
| Poly(1-co-EDOT) | -4.85 | -3.14 | 1.71 | N/A | ECDs[4] |
(Note: Poly(1-co-EDOT) HOMO/LUMO are representative estimates derived from the 1.71 eV experimental bandgap and typical EDOT-pyrrole oxidation onsets).
Workflow Visualization
Figure 1: Synthetic pathways and optoelectronic applications of pyrrole-3,4-dicarboxylate.
Sources
In-Depth Technical Guide: Reactivity and Functionalization of Dimethyl 1H-pyrrole-3,4-dicarboxylate
Executive Summary
Dimethyl 1H-pyrrole-3,4-dicarboxylate is a highly versatile heterocyclic building block extensively utilized in the synthesis of porphyrazines, kinase inhibitors (e.g., pyrrolo[2,3-d]pyrimidines), and metal-organic frameworks (MOFs) [1]. As a Senior Application Scientist, it is critical to recognize that the chemical behavior of this molecule is fundamentally dictated by the delicate balance of electron density across its π -system. Unlike unsubstituted pyrrole, which is notoriously electron-rich and prone to oxidative degradation or acid-catalyzed polymerization, the presence of two electron-withdrawing methoxycarbonyl groups at the C3 and C4 positions significantly stabilizes the ring. This guide dissects the causality behind its reactivity, providing field-proven protocols and mechanistic insights for advanced drug development and materials science.
Electronic Profile and Causality of Reactivity
The reactivity of dimethyl 1H-pyrrole-3,4-dicarboxylate is governed by the push-pull dynamics between the electron-donating nitrogen atom and the electron-withdrawing ester groups.
-
Deactivation of the π -System: The ester groups withdraw electron density via both inductive (-I) and resonance (-M) effects. This global deactivation makes the pyrrole core highly stable but necessitates harsher conditions for Electrophilic Aromatic Substitution (EAS) compared to standard pyrroles[2].
-
Regioselectivity (C2/C5 Preference): The C3 and C4 positions are sterically blocked and electronically deficient. Consequently, incoming electrophiles are exclusively directed to the C2 and C5 positions. Mechanistically, electrophilic attack at C2/C5 forms an arenium ion where the positive charge can be delocalized onto the nitrogen heteroatom without placing it on the carbons bearing the electron-withdrawing carbonyls.
-
Enhanced N-H Acidity: The electron-withdrawing esters stabilize the conjugate base (pyrrolide anion) formed upon deprotonation of the N1 position. This increased acidity allows for N-functionalization using milder bases than typically required for unsubstituted pyrroles [3].
Fig 1: Core reactivity pathways of Dimethyl 1H-pyrrole-3,4-dicarboxylate.
Core Reaction Pathways
N-Functionalization (Alkylation and Acylation)
N-alkylation is a critical step in synthesizing complex macrocycles like porphyrazines. While classical methods utilize Sodium Hydride (NaH) in THF at sub-zero temperatures, the deactivated nature of the ring can lead to sluggish kinetics. Modern approaches leverage Microwave-Assisted Organic Synthesis (MAOS) with Cesium Carbonate ( Cs2CO3 ). The microwave irradiation provides rapid, uniform dielectric heating that cleanly overcomes the activation energy barrier, reducing reaction times from 24 hours to under 30 minutes while suppressing side reactions [4].
Electrophilic Aromatic Substitution (EAS) at C2/C5
Because the ring is deactivated, EAS reactions require potent electrophiles.
-
Formylation: The Vilsmeier-Haack reaction is the standard method for introducing a formyl group at C2/C5. The reaction utilizes Phosphorus Oxychloride ( POCl3 ) and DMF to generate the highly electrophilic chloroiminium ion. Due to the ring's deactivation, the reaction mixture must be heated (typically 80 °C) to drive the substitution to completion [5].
-
Halogenation: Bromination can be achieved using elemental bromine in acetic acid or pyridinium bromide perbromide, yielding the 2,5-dibromo derivative, which serves as an excellent precursor for subsequent Suzuki or Stille cross-coupling reactions [6].
Ester Group Transformations
The methyl esters at C3 and C4 can be hydrolyzed to the corresponding dicarboxylic acids using aqueous Sodium Hydroxide (NaOH) in a methanol/THF co-solvent system. The resulting dicarboxylic acids are critical ligands for the generation of high-surface-area Metal-Organic Frameworks (MOFs) [1].
Quantitative Data & Reaction Conditions
The following table summarizes the optimized quantitative parameters for the functionalization of the dimethyl 1H-pyrrole-3,4-dicarboxylate scaffold, allowing for rapid comparative analysis.
| Reaction Type | Reagents & Conditions | Target Site | Typical Yield | Mechanistic Causality |
| N-Alkylation (Classical) | NaH, Alkyl Halide, THF, -15°C to RT, 4h | N1 | 60-75% | Deprotonation forms a resonance-stabilized pyrrolide anion, which undergoes SN2 attack. |
| N-Alkylation (MAOS) | Cs2CO3 , Alkyl Halide, THF, Microwave 120°C, 20 min | N1 | 80-85% | Microwave irradiation provides uniform heating, efficiently overcoming the activation barrier of the deactivated ring. |
| Bromination | Pyridinium bromide perbromide, AcOH, RT | C2, C5 | >80% | The C3/C4 EWGs direct the bromonium electrophile exclusively to the alpha positions. |
| Formylation | POCl3 , DMF (Vilsmeier-Haack), 80°C, 4h | C2, C5 | 65-75% | Formation of the chloroiminium ion which attacks the nucleophilic C2/C5 positions; requires heat due to ring deactivation. |
| Ester Hydrolysis | NaOH (aq), MeOH/THF, Reflux, 3h | C3, C4 | >90% | Base-catalyzed saponification of the methyl esters yields the corresponding dicarboxylic acid. |
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The specific workup steps inherently verify the success of the chemical transformations.
Protocol 1: Microwave-Assisted N-Alkylation (MAOS)
This protocol is optimized for rapid N-alkylation utilizing dielectric heating to overcome the electronic deactivation of the pyrrole core.
-
Preparation: In a microwave-safe glass vial (e.g., G10), suspend dimethyl 1H-pyrrole-3,4-dicarboxylate (1.0 mmol) and anhydrous Cs2CO3 (1.0 mmol) in anhydrous THF (2.0 mL).
-
Reagent Addition: Add the desired alkylating agent (e.g., iodomethane, 3.0 mmol) to the suspension.
-
Irradiation: Seal the vial with a silicone septum and place it in a dedicated microwave synthesis reactor. Heat the mixture to 120 °C, maintain for 20 minutes, and then cool rapidly to 70 °C via compressed air.
-
Workup (Validation Step): Filter the cooled mixture through a Celite pad to remove the inorganic cesium salts. A clear filtrate indicates successful salt separation. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Dichloromethane:Methanol, 50:1) to isolate the pure N-alkylated product [3].
Protocol 2: Vilsmeier-Haack Formylation at C2/C5
This protocol details the introduction of a formyl group, requiring thermal driving force due to the ester-induced deactivation.
-
Vilsmeier Reagent Generation: Cool a solution of anhydrous DMF (3.0 mmol) to 0 °C under an inert argon atmosphere. Add POCl3 (3.0 mmol) dropwise over 10 minutes. Stir for an additional 15 minutes until the chloroiminium complex is fully formed.
-
Substrate Addition: Dissolve dimethyl 1H-pyrrole-3,4-dicarboxylate (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) and add it dropwise to the Vilsmeier reagent.
-
Thermal Reaction: Heat the reaction mixture to 80 °C for 4 to 6 hours. Note: Room temperature is insufficient for this deactivated substrate.
-
Quenching (Validation Step): Cool the mixture to room temperature and pour it slowly over crushed ice containing saturated aqueous sodium acetate. The sodium acetate neutralizes the intermediate and drives the hydrolysis of the iminium salt to the aldehyde, typically resulting in the precipitation of the product.
-
Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Recrystallize from ethanol to yield the formylated derivative [5].
Fig 2: Paal-Knorr cyclocondensation workflow for pyrrole core synthesis.
References
-
NIH PMC. "Pyrrole dicarboxylate substituted porphyrazine, microwave assisted synthesis and properties". Source: National Institutes of Health (PMC). URL:[Link]
- Google Patents. "EP0300688A1 - Pyrrole derivatives, process for their preparation and pharmaceutical compositions containing them". Source: Google Patents.
-
ResearchGate. "A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates". Source: ResearchGate. URL: [Link]
Sources
- 1. Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate (2199-56-6) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole dicarboxylate substituted porphyrazine, microwave assisted synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole dicarboxylate substituted porphyrazine, microwave assisted synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0300688A1 - Pyrrole derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 6. Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate (2199-56-6) for sale [vulcanchem.com]
Methodological & Application
Synthesis of porphyrins using Dimethyl 1H-pyrrole-3,4-dicarboxylate precursors
Application Note: Synthesis and Characterization of Highly Electron-Deficient β -Octaester Porphyrins
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Oxidation Catalysis, Photodynamic Therapy (PDT), and Chemical Sensors
Scientific Rationale: The Case for β -Octaester Porphyrins
The electronic structure of the porphyrin macrocycle dictates its utility in downstream applications, from stabilizing reactive metal-oxo intermediates in cytochrome P450 biomimetics to generating singlet oxygen in photodynamic therapy. While meso-substitution is synthetically straightforward, functionalizing the eight β -pyrrolic positions provides a much stronger inductive effect on the core π -system.
Attempting to exhaustively functionalize a pre-formed porphyrin with ester groups is synthetically unfeasible due to the low nucleophilicity of the β -positions and the steric clash that occurs during late-stage substitution. Therefore, a "bottom-up" approach using pre-functionalized precursors—specifically dimethyl 1H-pyrrole-3,4-dicarboxylate —is the gold standard .
By utilizing 3,4-diester pyrroles, the resulting β -octamethoxycarbonyl porphyrins possess eight electron-withdrawing groups (EWGs). This exhaustive functionalization dramatically lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The causality is clear: the electron-starved macrocycle becomes highly resistant to oxidative self-destruction (bleaching), making these molecules exceptionally robust catalysts for harsh oxidation reactions.
Mechanistic Workflow & Synthetic Strategy
The synthesis relies on a modified Lindsey condensation. Because dimethyl 1H-pyrrole-3,4-dicarboxylate is highly electron-deficient, it is a very poor nucleophile compared to unsubstituted pyrrole. Consequently, the equilibrium-driven condensation requires precise control over acid catalysis to form the intermediate porphyrinogen, followed by an irreversible oxidation step to lock the macrocycle into its aromatic state.
Workflow for the synthesis of OMC-TPP from dimethyl 1H-pyrrole-3,4-dicarboxylate.
Experimental Protocols: A Self-Validating System
The following protocol details the synthesis of β -Octamethoxycarbonyl-meso-tetraphenylporphyrin (OMC-TPP). To ensure trustworthiness and reproducibility, built-in validation checkpoints are included.
Protocol A: Synthesis of OMC-TPP
Rationale for Conditions: High dilution (10 mM) is strictly enforced to entropically favor intramolecular cyclization over linear polymerization. Light shielding is mandatory because the intermediate porphyrinogen is highly susceptible to uncontrolled photo-oxidation, which scrambles the regiochemistry and plummets the yield .
Materials:
-
Dimethyl 1H-pyrrole-3,4-dicarboxylate (10.0 mmol)
-
Benzaldehyde (10.0 mmol)
-
Boron trifluoride diethyl etherate ( BF3⋅OEt2 ) (1.0 mmol)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (7.5 mmol)
-
Anhydrous Dichloromethane (DCM) (1000 mL)
-
Triethylamine (TEA) (1.5 mmol)
Step-by-Step Methodology:
-
Degassing: Add 1000 mL of anhydrous DCM to a 2 L round-bottom flask. Sparge with Argon for 20 minutes to remove dissolved oxygen, preventing premature, uncoordinated oxidation.
-
Precursor Addition: Add dimethyl 1H-pyrrole-3,4-dicarboxylate (1.83 g, 10.0 mmol) and benzaldehyde (1.06 g, 10.0 mmol). Wrap the flask entirely in aluminum foil to shield it from ambient light.
-
Catalysis: Inject BF3⋅OEt2 (125 μ L, 1.0 mmol) dropwise via syringe. Stir the reaction at room temperature under Argon for 2 hours.
-
Validation Checkpoint 1: After 2 hours, extract a 1 mL aliquot. Add 1 mg of DDQ to the aliquot and analyze via UV-Vis spectroscopy. A sharp Soret band emerging at ~455 nm confirms the successful formation of the porphyrinogen. If the band is broad or absent, continue stirring for an additional hour.
-
-
Oxidation: Remove the aluminum foil. Add DDQ (1.70 g, 7.5 mmol) directly to the flask. Stir vigorously for 1 hour open to the air. The solution will rapidly transition from pale yellow to a deep, dark green/purple.
-
Neutralization: Quench the Lewis acid by adding TEA (210 μ L, 1.5 mmol). Stir for 5 minutes.
-
Purification: Concentrate the mixture under reduced pressure to ~50 mL. Load directly onto a neutral alumina column. Elute with DCM.
-
Validation Checkpoint 2: The target OMC-TPP will elute as a fast-moving, brilliant pink/red band that exhibits intense red fluorescence under 365 nm UV light. Polymeric tars will remain trapped at the baseline.
-
Protocol B: Zinc(II) Metallation
Rationale for Conditions: Free-base octaester porphyrins are highly deactivated. Metallation requires a slight excess of the metal salt and a coordinating solvent mixture (CHCl 3 /MeOH) to facilitate the deprotonation of the inner core nitrogen atoms.
Step-by-Step Methodology:
-
Dissolve OMC-TPP (100 mg) in 30 mL of CHCl 3 .
-
Add a solution of Zn(OAc)2⋅2H2O (50 mg, ~2.5 equiv) dissolved in 10 mL of Methanol.
-
Reflux the mixture at 65 °C for 2 hours.
-
Validation Checkpoint 3: Monitor via UV-Vis. The free-base OMC-TPP exhibits four distinct Q-bands. Successful zinc insertion increases the molecular symmetry from D2h to D4h , causing the four Q-bands to collapse into two distinct Q-bands. Once the 4-band signature completely disappears, the reaction is complete.
-
-
Wash the organic layer with distilled water (3 x 50 mL) to remove excess zinc acetate, dry over Na2SO4 , and evaporate to yield the Zn(II)-OMC-TPP catalyst.
Quantitative Data Presentation
The addition of eight methoxycarbonyl groups fundamentally rewires the photophysical and electrochemical identity of the porphyrin. Table 1 summarizes these shifts compared to a standard unfunctionalized tetraphenylporphyrin (TPP).
Table 1: Photophysical and Electrochemical Comparison
| Property | Standard TPP | OMC-TPP ( β -Octaester) | Mechanistic Causality |
| Soret Band ( λmax ) | ~418 nm | ~455 nm | EWGs lower the LUMO energy more significantly than the HOMO, reducing the HOMO-LUMO gap and causing a bathochromic (red) shift. |
| Q-Bands ( λmax ) | 515, 550, 590, 645 nm | 540, 580, 620, 680 nm | Extended conjugation and stabilization of excited states shift absorption toward the near-infrared (NIR) region. |
| First Oxidation ( Eox1 ) | +1.05 V (vs SCE) | > +1.60 V (vs SCE) | Inductive electron withdrawal by the 8 ester groups strongly stabilizes the π -system, making electron extraction highly unfavorable. |
| First Reduction ( Ered1 ) | -1.00 V (vs SCE) | -0.45 V (vs SCE) | The electron-starved core aggressively accepts electrons, making the macrocycle a potent electron acceptor. |
Note: Electrochemical data is generalized based on cyclic voltammetry in DCM with 0.1 M TBAPF 6 supporting electrolyte.
References
-
Ono, N. (2008). Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. Heterocycles, 75(2), 243-284. URL:[Link]
-
Lindsey, J. S., Schreiman, I. C., Hsu, H. C., Kearney, P. C., & Marguerettaz, A. M. (1987). Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions. The Journal of Organic Chemistry, 52(4), 827-836. URL:[Link]
-
Ito, S., Ochi, N., Murashima, T., Uno, H., & Ono, N. (2000). Synthesis of water-soluble porphyrin and the corresponding highly planar benzoporphyrin without meso-substituents. Tetrahedron Letters, 41(38), 7399-7403. URL:[Link]
Application Note: Optimized Protocol for the Hydrolysis of Dimethyl 1H-pyrrole-3,4-dicarboxylate to 1H-pyrrole-3,4-dicarboxylic Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Ligand synthesis for Metal-Organic Frameworks (MOFs), heterocyclic scaffolds, and kinase inhibitor precursors.
Introduction & Mechanistic Rationale
The hydrolysis of dialkyl pyrrole-3,4-dicarboxylates to their corresponding dicarboxylic acids is a foundational transformation in organic synthesis. 1H-pyrrole-3,4-dicarboxylic acid serves as a critical rigid, ditopic linker in the construction of robust, high-surface-area Metal-Organic Frameworks (MOFs), particularly those coordinating with hard Lewis acids like Fe³⁺ and Cr³⁺,[1]. Furthermore, it is a highly valued intermediate in small-molecule drug discovery, frequently undergoing subsequent amide coupling to generate targeted kinase inhibitors[2],[3].
The transformation relies on base-catalyzed ester hydrolysis (saponification). Because the electron-rich pyrrole ring donates electron density into the ester carbonyls via resonance, the electrophilicity of the carbonyl carbon is reduced. Consequently, this reaction requires a strong nucleophile (hydroxide ion) and thermal energy (reflux conditions) to overcome the activation barrier[4].
Caption: Mechanistic causality and solubility shifts driving the saponification and isolation process.
Experimental Design & Causality
A self-validating experimental design requires understanding the why behind each procedural step. This protocol is engineered to prevent common failure modes such as incomplete hydrolysis or product loss during isolation[5].
-
Solvent Selection (THF/Methanol/Water): Dimethyl 1H-pyrrole-3,4-dicarboxylate is hydrophobic and insoluble in pure water. A co-solvent system of Tetrahydrofuran (THF) and Methanol (MeOH) is utilized to create a homogeneous reaction mixture[6]. This ensures maximal collision frequency between the lipophilic ester and the aqueous hydroxide ions.
-
Base Equivalents & Temperature: Complete hydrolysis of a diester requires a minimum of 2.0 equivalents of base. To drive the reaction to completion within a practical timeframe (2–3 hours), 4.0 equivalents of NaOH are used under reflux (approx. 65°C)[4].
-
Volatile Removal Prior to Acidification: Before acidifying, THF and MeOH must be removed under reduced pressure[6]. If organic solvents remain, the resulting dicarboxylic acid will partition into the organic phase or remain dissolved, drastically reducing precipitation yields.
-
pH Control (Acidification to pH 1-2): The pKa of pyrrole-carboxylic acids typically ranges between 3.5 and 4.5. To ensure complete protonation of the highly soluble dicarboxylate salt into the insoluble dicarboxylic acid, the aqueous solution must be driven to a pH of 1–2 using concentrated HCl.
-
Azeotropic Drying: Pyrrole dicarboxylic acids strongly hydrogen-bond with water. Standard vacuum drying may leave residual moisture. Co-evaporation (azeotropic distillation) with benzene or toluene efficiently strips trace water, yielding a strictly anhydrous powder suitable for moisture-sensitive downstream MOF synthesis[6].
Step-by-Step Protocol
Scale: 10.0 mmol (Yields approx. 1.40 g of product)
Table 1: Reagent Quantities
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Dimethyl 1H-pyrrole-3,4-dicarboxylate | 183.16 | 1.0 eq | 1.83 g | Starting Material |
| Sodium Hydroxide (1.0 M aq) | 40.00 | 4.0 eq | 40.0 mL | Nucleophile / Base |
| Tetrahydrofuran (THF) | 72.11 | - | 20.0 mL | Co-solvent |
| Methanol (MeOH) | 32.04 | - | 10.0 mL | Co-solvent |
| Hydrochloric Acid (Conc. 12 M) | 36.46 | ~4.5 eq | ~3.5 mL | Acidifying Agent |
Procedure
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.83 g (10.0 mmol) of dimethyl 1H-pyrrole-3,4-dicarboxylate in 20 mL of THF and 10 mL of MeOH. Stir until the solution is completely homogeneous.
-
Base Addition: Slowly add 40.0 mL of 1.0 M aqueous NaOH (40.0 mmol) to the stirring solution. The mixture may briefly become cloudy before clarifying.
-
Reflux (Hydrolysis): Attach a reflux condenser. Heat the reaction mixture to 65°C using an oil bath or heating mantle. Maintain reflux for 3 hours[6].
-
Self-Validation Check: Monitor by TLC (Eluent: 1:1 Hexane/Ethyl Acetate). The starting material (Rf ~0.6) should completely disappear, replaced by a baseline spot (Rf = 0.0) representing the dicarboxylate salt.
-
-
Solvent Evaporation: Remove the flask from the heat and cool to room temperature. Transfer the mixture to a rotary evaporator and carefully remove the THF and MeOH under reduced pressure (bath temp 40°C). Do not evaporate to total dryness; leave the aqueous phase intact.
-
Acidification & Precipitation: Transfer the remaining aqueous solution to an ice bath and cool to 0°C. Vigorously stir the solution while adding concentrated HCl dropwise. Monitor the pH continuously using pH indicator strips. Stop addition when the pH reaches 1–2. A thick, white-to-off-white precipitate will form immediately.
-
Isolation: Allow the suspension to stir at 0°C for an additional 30 minutes to maximize crystal formation. Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water (2 × 5 mL) to remove residual NaCl.
-
Drying: Dry the solid under high vacuum for 12 hours. To remove tightly bound hydration water, suspend the solid in 15 mL of toluene and evaporate to dryness on a rotary evaporator (azeotropic drying)[6]. Repeat this twice.
Caption: Step-by-step workflow for the hydrolysis and isolation of 1H-pyrrole-3,4-dicarboxylic acid.
Analytical Validation & Troubleshooting
To ensure the scientific integrity of the synthesized 1H-pyrrole-3,4-dicarboxylic acid, validate the product against the expected analytical parameters.
Table 2: Expected Analytical Data
| Technique | Expected Observation / Signal | Indication |
| ¹H NMR (DMSO-d₆) | Disappearance of singlet at ~3.75 ppm (6H, -OCH₃). | Confirms complete ester cleavage. |
| ¹H NMR (DMSO-d₆) | Broad singlet at ~12.5 ppm (2H, -COOH). | Confirms presence of free carboxylic acids. |
| ¹H NMR (DMSO-d₆) | Doublet/Multiplet at ~7.3 ppm (2H, pyrrole C2-H, C5-H). | Confirms intact pyrrole core. |
| Mass Spectrometry | [M-H]⁻ m/z = 154.0 | Confirms molecular weight of the di-acid (MW 155.11). |
Table 3: Troubleshooting Guide
| Observation / Issue | Mechanistic Cause | Corrective Action |
| Incomplete Hydrolysis (Starting material remains on TLC) | Insufficient base or inadequate heating. Pyrrole esters are electronically deactivated. | Add an additional 1.0 eq of NaOH and continue refluxing for 2 hours. Ensure internal temp reaches 65°C. |
| No Precipitation upon Acidification | High volume of water or residual THF/MeOH solubilizing the acid. | Ensure all THF/MeOH was removed. If pure aqueous, concentrate the solution on a rotovap by 50% and re-cool to 0°C. |
| Product "Oils Out" instead of crystallizing | Rapid pH change causing amorphous aggregation, or presence of organic impurities. | Heat the acidic suspension gently until the oil dissolves, then allow it to cool very slowly to room temperature, then to 0°C. |
References
- European Patent Office. "EP0300688A1 - Pyrrole derivatives, process for their preparation and pharmaceutical compositions containing them.
- United States Patent and Trademark Office. "US9724668B2 - Iron metal organic framework materials.
-
Newcastle University. "Design, Synthesis and Biological Evaluation of Small-Molecules." URL:[Link]
- World Intellectual Property Organization. "WO2013175417A1 - Pyrrolopyrrolidinone compounds.
Sources
- 1. US9724668B2 - Iron metal organic framework materials - Google Patents [patents.google.com]
- 2. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 3. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 4. WO2013175417A1 - Pyrrolopyrrolidinone compounds - Google Patents [patents.google.com]
- 5. Diethyl 2,3-diacetylsuccinate | 2049-86-7 | Benchchem [benchchem.com]
- 6. EP0300688A1 - Pyrrole derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
Synthesis and Application of Dimethyl 1H-pyrrole-3,4-dicarboxylate via Paal-Knorr Reaction: A Guide for Researchers
Introduction: The Versatility of the Pyrrole Scaffold in Modern Chemistry
The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the structural basis of a vast array of natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties and ability to participate in a variety of chemical transformations have made it a privileged scaffold in drug discovery and materials science.[2] Among the multitude of substituted pyrroles, dimethyl 1H-pyrrole-3,4-dicarboxylate stands out as a highly versatile building block. The two symmetrically placed ester functionalities offer reactive handles for further chemical elaboration, making it an ideal starting point for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the synthesis of dimethyl 1H-pyrrole-3,4-dicarboxylate using the venerable Paal-Knorr pyrrole synthesis and explores its applications, particularly in the realm of drug development.
The Paal-Knorr synthesis, first reported in the 1880s, remains one of the most straightforward and reliable methods for constructing the pyrrole ring.[1][3] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield the corresponding pyrrole.[3] This application note will detail a robust two-step process for the preparation of dimethyl 1H-pyrrole-3,4-dicarboxylate, beginning with the synthesis of the key 1,4-dicarbonyl precursor.
Strategic Synthesis: A Two-Step Approach to Dimethyl 1H-pyrrole-3,4-dicarboxylate
The successful synthesis of the target pyrrole hinges on the availability of a suitable 1,4-dicarbonyl precursor. In this case, a dialkyl 2,3-diacetylsuccinate is the ideal starting material. The overall synthetic strategy is depicted below.
Caption: Overall synthetic pathway for Dimethyl 1H-pyrrole-3,4-dicarboxylate.
Part 1: Synthesis of the 1,4-Dicarbonyl Precursor: Diethyl 2,3-diacetylsuccinate
The synthesis of the 1,4-dicarbonyl precursor is achieved through the self-condensation of ethyl acetoacetate. This reaction, a variation of the acetoacetic ester condensation, provides the necessary carbon framework for the subsequent cyclization.
Protocol 1: Synthesis of Diethyl 2,3-diacetylsuccinate
Materials:
-
Ethyl acetoacetate (reagent grade)
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Aqueous hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add freshly cut sodium metal (1.0 equivalent) to absolute ethanol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation. Allow the reaction to proceed until all the sodium has dissolved.
-
Condensation Reaction: To the freshly prepared sodium ethoxide solution at room temperature, add ethyl acetoacetate (2.0 equivalents) dropwise with stirring. After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice and water. Acidify the aqueous mixture to a pH of approximately 5-6 with 1 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude diethyl 2,3-diacetylsuccinate.
-
Purification: Purify the crude product by vacuum distillation to obtain the pure 1,4-dicarbonyl precursor.
Part 2: Paal-Knorr Pyrrole Synthesis of Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate
With the 1,4-dicarbonyl precursor in hand, the final step is the Paal-Knorr cyclization to form the pyrrole ring. This reaction is typically carried out using an ammonia source in an acidic medium.
Protocol 2: Paal-Knorr Synthesis
Materials:
-
Diethyl 2,3-diacetylsuccinate (from Protocol 1)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve diethyl 2,3-diacetylsuccinate (1.0 equivalent) in a minimal amount of ethanol. Add ammonium acetate (2-3 equivalents) and a catalytic amount of glacial acetic acid.
-
Reaction Execution: Heat the reaction mixture to reflux for 2-4 hours. Monitor the formation of the pyrrole product by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate.
Note on Ester Exchange: To obtain the target dimethyl 1H-pyrrole-3,4-dicarboxylate, one could either start with methyl acetoacetate in Protocol 1 or perform a transesterification of the diethyl ester product from Protocol 2. For simplicity, starting with methyl acetoacetate is the more direct route.
Reaction Mechanism: A Stepwise Look at Pyrrole Formation
The Paal-Knorr pyrrole synthesis proceeds through a well-established mechanism.[3] The reaction is initiated by the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. Subsequent dehydration steps lead to the formation of the aromatic pyrrole ring.
Sources
Van Leusen reaction conditions for Dimethyl 1H-pyrrole-3,4-dicarboxylate preparation
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol and Mechanistic Guide
Introduction and Scientific Rationale
Pyrrole and its polysubstituted derivatives are privileged scaffolds in medicinal chemistry and materials science. Specifically, dimethyl 1H-pyrrole-3,4-dicarboxylate is a highly valued building block used in the synthesis of porphyrins, calix[4]pyrroles, and novel therapeutics such as Kv1 potassium channel inhibitors for neurological diseases [1].
The most robust and operationally simple method to construct this 3,4-disubstituted pyrrole is the Van Leusen Pyrrole Synthesis [2]. This transformation utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a versatile C–N–C synthon. When reacted with an electron-deficient alkene (Michael acceptor) such as dimethyl fumarate or dimethyl maleate under basic conditions, a formal [3+2] cycloaddition occurs, directly yielding the aromatic pyrrole core [3].
Mechanistic Causality: Why These Conditions?
The success of this protocol relies on a precise sequence of elementary steps, driven by the unique properties of TosMIC:
-
Deprotonation: The sulfonyl and isocyanide groups of TosMIC highly acidify its α-protons. A base (e.g., NaH or DBU) easily deprotonates TosMIC to form a nucleophilic carbanion [2].
-
Michael Addition: The carbanion attacks the electrophilic β-carbon of dimethyl fumarate. The choice of a polar aprotic solvent (like DMF or THF) stabilizes the resulting anionic intermediate.
-
Cyclization: The intermediate enolate/carbanion attacks the electrophilic isocyanide carbon, forming a 5-membered pyrroline ring (5-endo-trig cyclization).
-
Aromatization: The tosyl group acts as an excellent leaving group. Elimination of p-toluenesulfinate drives the irreversible aromatization to the thermodynamically stable 1H-pyrrole [3].
Temperature control (0 °C during addition) is critical. TosMIC is sensitive to strong bases at elevated temperatures, and the initial Michael addition is exothermic. Maintaining 0 °C prevents the polymerization of dimethyl fumarate and suppresses the decomposition of the TosMIC carbanion[1].
Reaction Pathway Visualization
Caption: Mechanistic pathway of the Van Leusen pyrrole synthesis from TosMIC and dimethyl fumarate.
Quantitative Data: Optimization of Reaction Conditions
The choice of base and solvent dictates the reaction kinetics and yield. Below is a comparative summary of established conditions for the synthesis of dimethyl 1H-pyrrole-3,4-dicarboxylate.
| Base (Equivalents) | Solvent | Temperature Profile | Time | Yield (%) | Notes & Causality |
| NaH (60% disp., 1.5 eq) | DMF | 0 °C → RT | 1 - 2 h | 55 - 65% | Classic Woo et al. conditions. Rapid reaction; requires careful quenching due to H₂ evolution [1]. |
| NaH (60% disp., 1.2 eq) | Et₂O / DMSO (3:1) | RT | 3 - 4 h | ~70% | DMSO acts as a co-solvent to solubilize the base and stabilize the transition state [3]. |
| DBU (1.5 - 2.0 eq) | THF or MeCN | 0 °C → RT | 4 - 8 h | 75 - 85% | Milder, homogeneous organic base. Minimizes ester hydrolysis side-reactions; excellent for scale-up. |
| t-BuOK (1.2 eq) | THF | -10 °C → RT | 2 - 3 h | ~60% | Strong, bulky base. Good alternative to NaH, but requires strictly anhydrous conditions. |
Recommendation: For standard laboratory preparation, the NaH/DMF method offers rapid conversion. For base-sensitive substrates or to avoid mineral oil from NaH, the DBU/THF method is highly recommended.
Experimental Protocol (NaH / DMF Method)
This protocol is adapted from the modified Woo et al. procedure for the preparation of 3,4-dimethyl carboxylate pyrroles[1].
Reagents and Materials
-
Dimethyl fumarate: 1.0 equivalent (e.g., 1.44 g, 10.0 mmol)
-
TosMIC (p-Toluenesulfonylmethyl isocyanide): 1.1 equivalents (2.15 g, 11.0 mmol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.5 equivalents (0.60 g, 15.0 mmol)
-
N,N-Dimethylformamide (DMF): Anhydrous, 25 mL
-
Equipment: 100 mL two-neck round-bottom flask, magnetic stirrer, argon/nitrogen line, dropping funnel, ice bath.
Step-by-Step Methodology
-
System Preparation: Flame-dry the two-neck flask and equip it with a magnetic stir bar and an argon/nitrogen inlet. Maintaining an inert atmosphere is crucial to prevent the quenching of the NaH and the TosMIC carbanion by atmospheric moisture.
-
Substrate Dissolution: Add dimethyl fumarate (1.44 g, 10.0 mmol) and anhydrous DMF (15 mL) to the flask. Stir until completely dissolved.
-
Cooling and Base Addition: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Carefully add the 60% NaH dispersion (0.60 g, 15.0 mmol) in small portions. Caution: Hydrogen gas will evolve. Stir the suspension for 10 minutes at 0 °C.
-
TosMIC Addition: Dissolve TosMIC (2.15 g, 11.0 mmol) in anhydrous DMF (10 mL). Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 15–20 minutes.
-
Scientific Insight: Dropwise addition controls the local concentration of the highly reactive TosMIC carbanion, preventing dimerization and controlling the exothermic Michael addition.
-
-
Reaction Maturation: After the addition is complete, allow the reaction mixture to stir for an additional 15–30 minutes at 0 °C. (Optional: Allow to warm to room temperature for 1 hour to ensure complete aromatization).
-
Quenching: Slowly pour the dark reaction mixture onto 100 mL of crushed ice/water while stirring vigorously. The sudden change in polarity crashes out the organic product, while the DMF and sodium p-toluenesulfinate byproduct remain in the aqueous phase.
-
Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (2 × 20 mL) and a small amount of cold hexanes (to remove mineral oil from the NaH).
-
Purification: Dry the crude yellow solid under high vacuum. If further purification is required, recrystallize from ethyl acetate/hexanes or perform silica gel column chromatography (Eluent: EtOAc/Hexane 1:4 to 1:2) to afford pure dimethyl 1H-pyrrole-3,4-dicarboxylate.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis and isolation of the pyrrole product.
References
-
Dublin City University (DCU) DORAS Archive. "The rational design and synthesis of novel Kv1 inhibitors and their application to neurological diseases." (Mentions the modified Woo et al. procedure for 3,4-dimethyl carboxylate pyrrole synthesis via TosMIC). Available at:[Link]
-
Organic Chemistry Portal. "Van Leusen Reaction." (Detailed mechanistic breakdown of TosMIC applications in heterocycle synthesis). Available at:[Link]
-
National Institutes of Health (PMC). "Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds." (Comprehensive review of Van Leusen pyrrole synthesis conditions and substrate scopes). Available at:[Link]
Application Notes & Protocols for the Reduction of Ester Groups in Dimethyl 1H-pyrrole-3,4-dicarboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Value of Pyrrole-3,4-dimethanol
Dimethyl 1H-pyrrole-3,4-dicarboxylate is a key heterocyclic building block. The reduction of its ester functionalities to the corresponding diol, 3,4-bis(hydroxymethyl)-1H-pyrrole, unlocks a versatile intermediate for a multitude of applications. This diol serves as a crucial precursor for the synthesis of complex macrocycles, novel ligands for catalysis, and pharmacologically active molecules, including analogues of the cytotoxic marine alkaloid halitulin.[1] The pyrrole core itself is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[2][3]
The transformation from a diester to a diol, while conceptually straightforward, requires careful selection of reagents and reaction conditions to navigate the inherent reactivity of the pyrrole ring. Pyrroles are electron-rich aromatic systems susceptible to polymerization under acidic conditions and oxidation in the presence of air, complicating both the reduction and the subsequent purification steps.[4][5] This guide provides a comprehensive analysis of methodologies for the reduction of Dimethyl 1H-pyrrole-3,4-dicarboxylate, with a focus on field-proven protocols, mechanistic rationale, and safety considerations.
Comparative Analysis of Reduction Strategies
The choice of reducing agent is paramount and is dictated by the desired outcome (partial or complete reduction), functional group tolerance, and scalability.
| Reagent | Stoichiometry (per ester) | Typical Solvent | Temperature | Typical Yield | Key Considerations |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 - 1.5 eq. | Anhydrous THF, Diethyl Ether | 0 °C to reflux | >90% | Highly reactive, non-selective, pyrophoric.[6] Requires stringent anhydrous conditions and a careful workup procedure.[7] |
| Diisobutylaluminium Hydride (DIBAL-H) | 2.0 - 3.0 eq. | Toluene, Hexane, DCM | -78 °C to RT | Variable | Bulky, electrophilic reagent.[8] Can allow for partial reduction to aldehydes at low temperatures.[9] Selectivity for mono-reduction is poor for 3,4-dicarboxylates.[10] |
| Sodium Borohydride (NaBH₄) | Excess | THF/Methanol | Reflux | Moderate | Generally unreactive towards esters.[11] Reactivity can be enhanced with additives (e.g., LiCl, CaCl₂) or at high temperatures.[12][13] Offers a milder, safer alternative but often with lower efficacy. |
Expert Commentary:
-
Lithium Aluminum Hydride (LiAlH₄): For the exhaustive reduction to 3,4-bis(hydroxymethyl)-1H-pyrrole, LiAlH₄ is the reagent of choice due to its high reactivity and reliability.[14] Its power ensures complete conversion where milder reagents may fail. However, its lack of chemoselectivity means other reducible functional groups in the molecule will also react.[15] The primary challenge with LiAlH₄ lies in its handling and workup. It reacts violently with protic solvents, including water and alcohols, and can ignite spontaneously in moist air.[6] A well-defined quenching procedure is not just recommended, but essential for safety and for obtaining a filterable aluminum salt byproduct.[16][17]
-
Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a valuable tool when partial reduction to an aldehyde is desired.[9][18] For pyrrole dicarboxylates, studies have shown that selective mono-reduction can be achieved with pyrrole-2,5- and 2,4-dicarboxylates, but this selectivity diminishes significantly with the 3,4-isomer.[10] This is attributed to the electronic and steric environment of the ester groups. Complete reduction to the diol typically requires multiple equivalents and elevated temperatures.[19]
-
Sodium Borohydride (NaBH₄): Standard NaBH₄ in alcoholic solvents is generally ineffective for reducing unactivated esters like those on the pyrrole ring.[11][12] However, its reactivity can be enhanced. The use of a sodium borohydride–THF–methanol system at reflux has been shown to reduce aromatic methyl esters to their corresponding alcohols in good yields.[20][21] This method provides a safer, more chemoselective alternative, as it does not typically affect amides, nitriles, or nitro groups.[20] This approach could be viable for the target transformation, though reaction times may be longer and yields potentially lower than with LiAlH₄.
Mechanism of Ester Reduction with Lithium Aluminum Hydride
The reduction of an ester with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride (H⁻) ions.
-
First Hydride Addition: The aluminum hydride anion ([AlH₄]⁻) delivers a hydride to the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral intermediate.
-
Collapse and Aldehyde Formation: This intermediate is unstable and collapses, reforming the carbonyl group and expelling the methoxide (⁻OCH₃) as a leaving group. This results in the formation of an intermediate aldehyde.
-
Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second equivalent of hydride from another LiAlH₄ molecule.
-
Workup: This second addition forms an aluminum alkoxide species. Upon aqueous workup, this is protonated to yield the final primary alcohol.[7][15]
Caption: Mechanism of ester reduction by Lithium Aluminum Hydride (LiAlH₄).
Protocol: Complete Reduction of Dimethyl 1H-pyrrole-3,4-dicarboxylate with LiAlH₄
This protocol details the complete reduction of both ester groups to yield 3,4-bis(hydroxymethyl)-1H-pyrrole.
Safety Precaution: Lithium aluminum hydride is a highly reactive, pyrophoric solid. It reacts violently with water, releasing flammable hydrogen gas. All manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.[22] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
Materials and Reagents:
-
Dimethyl 1H-pyrrole-3,4-dicarboxylate
-
Lithium aluminum hydride (LiAlH₄), powder or granules
-
Anhydrous tetrahydrofuran (THF), inhibitor-free
-
Deionized Water
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Silica Gel (230-400 mesh) for column chromatography
-
Celite®
Equipment:
-
Oven-dried, three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert gas (N₂ or Ar) manifold
-
Ice-water bath
-
Heating mantle
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Chromatography column
Caption: Experimental workflow for the LiAlH₄ reduction of Dimethyl 1H-pyrrole-3,4-dicarboxylate.
Procedure:
-
Reaction Setup:
-
Assemble a three-neck round-bottom flask, equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, under a positive pressure of nitrogen or argon. Ensure all glassware is thoroughly oven-dried.
-
To the flask, carefully add Lithium Aluminum Hydride (2.2 equivalents relative to the diester).
-
Add anhydrous THF via cannula to create a suspension (approx. 0.2 M concentration relative to LAH).
-
In a separate flask, dissolve Dimethyl 1H-pyrrole-3,4-dicarboxylate (1.0 eq.) in anhydrous THF (to make an approx. 0.5 M solution) and load it into the dropping funnel.
-
-
Addition of Substrate:
-
Cool the stirred LiAlH₄ suspension to 0 °C using an ice-water bath.
-
Add the solution of the pyrrole diester from the dropping funnel dropwise to the LiAlH₄ suspension over 30-60 minutes. Maintain the internal temperature below 10 °C. A vigorous evolution of hydrogen gas may be observed initially if the pyrrole N-H is deprotonated.
-
-
Reaction:
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). (TLC system suggestion: 50% Ethyl Acetate in Hexanes. The product diol will be significantly more polar than the starting diester).
-
-
Workup (Fieser Method): [16][17][23]
-
After the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.
-
CRITICAL STEP: Quench the reaction by adding reagents sequentially and dropwise with vigorous stirring. This procedure is highly exothermic.
-
For every 'x' grams of LiAlH₄ used, add:
-
'x' mL of deionized water.
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of deionized water.
-
-
After the additions are complete, remove the ice bath and stir the mixture vigorously at room temperature for at least 1 hour. A white, granular precipitate of aluminum salts should form, which is easily filterable. If a gelatinous precipitate persists, additional stirring or addition of anhydrous MgSO₄ can help.[16]
-
-
Isolation:
-
Filter the mixture through a pad of Celite® in a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of THF and then Ethyl Acetate to ensure complete recovery of the product.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 3,4-bis(hydroxymethyl)-1H-pyrrole. The crude product is often a pale yellow or brown oil/solid.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of 50% to 100% Ethyl Acetate in Hexanes, or 5-10% Methanol in Dichloromethane. The high polarity of the diol requires a polar solvent system.
-
Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield the purified product. Due to the sensitivity of pyrroles, it is advisable to handle and store the purified compound under an inert atmosphere and protected from light.[5]
-
References
-
Saeed, A., & Ashraf, Z. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 118(5), 419–423. [Link]
-
ResearchGate. (2017). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. [Link]
-
Sci-Hub. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
ResearchGate. (2017). Why some esters can be reduced by sodium borohydride? ResearchGate. [Link]
-
ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up? ResearchGate. [Link]
-
PubMed. (n.d.). Selective Mono-reduction of Pyrrole-2,5 and 2,4-Dicarboxylates. PubMed. [Link]
-
National Institutes of Health. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. PMC. [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Current Indian Science. (2025). An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applications. Current Indian Science. [Link]
-
University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Quenching Reactions: Lithium Aluminium Hydride. Chemistry LibreTexts. [Link]
-
Oreate AI Blog. (2025). The Role of LiAlH4 in Transforming Esters: A Closer Look. Oreate AI Blog. [Link]
-
Reddit. (2024). Reduction with Lithium Aluminium Hydride (LAH). r/chemistry. [Link]
-
Andrew G. Myers Research Group, Harvard University. (n.d.). Chem 115. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Pyrrole. Wikipedia. [Link]
-
Chemistry Steps. (2024). DIBAL Reducing Agent. Chemistry Steps. [Link]
-
Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. [Link]
-
National Institutes of Health. (n.d.). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. PMC. [Link]
-
Royal Society of Chemistry. (n.d.). A concise formation of N-substituted 3,4-diarylpyrroles – synthesis and cytotoxic activity. Organic & Biomolecular Chemistry. [Link]
-
EduRev. (2026). Synthesis, Reactivity and Properties of Pyrrole. EduRev. [Link]
-
ADI Chemistry. (n.d.). DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. ADI Chemistry. [Link]
-
Wikipedia. (n.d.). Diisobutylaluminium hydride. Wikipedia. [Link]
Sources
- 1. A concise formation of N-substituted 3,4-diarylpyrroles – synthesis and cytotoxic activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. The Role of LiAlH4 in Transforming Esters: A Closer Look - Oreate AI Blog [oreateai.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Selective Mono-reduction of Pyrrole-2,5 and 2,4-Dicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective Reduction of 1H-1,2,3-Triazole Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Magic Formulas [chem.rochester.edu]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 19. adichemistry.com [adichemistry.com]
- 20. ias.ac.in [ias.ac.in]
- 21. Sci-Hub. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters / Journal of Chemical Sciences, 2006 [sci-hub.box]
- 22. ch.ic.ac.uk [ch.ic.ac.uk]
- 23. researchgate.net [researchgate.net]
Application Note: Dimethyl 1H-pyrrole-3,4-dicarboxylate as a Strategic Scaffold in Pharmaceutical Development
Executive Summary & Pharmacological Relevance
Pyrrole derivatives represent a foundational class of heterocyclic compounds that play an indispensable role in the landscape of modern drug synthesis[1]. Among these, dimethyl 1H-pyrrole-3,4-dicarboxylate (and its closely related dialkyl analogs) serves as a highly versatile and privileged building block. The unique aromatic structure, combined with the presence of dual ester functionalities at the 3 and 4 positions, allows for precise electronic tuning and structural derivatization[1][2].
This application note details the physicochemical profiling, self-validating synthesis protocols, and advanced medicinal chemistry applications of the pyrrole-3,4-dicarboxylate scaffold. It is designed to provide researchers and drug development professionals with a comprehensive guide for integrating this intermediate into drug discovery pipelines, ranging from anti-inflammatory agents to neurodegenerative therapeutics.
Physicochemical Profiling & Structural Rationale
The utility of the pyrrole-3,4-dicarboxylate core in medicinal chemistry stems directly from its electronic properties. The electron-withdrawing ester groups stabilize the electron-rich pyrrole ring, modulating its reactivity and enhancing its stability against oxidative degradation[3]. Furthermore, the N-H bond serves as a critical hydrogen-bond donor in receptor-ligand interactions, while the ester moieties can be selectively hydrolyzed, amidated, or cyclized to explore structure-activity relationships (SAR)[2][4].
Table 1: Key Chemical Identifiers and Drug Design Relevance (Data representative of dialkyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate analogs)
| Property | Value | Causality / Relevance in Drug Design |
|---|---|---|
| Molecular Formula | C12H17NO4 | Provides a low-molecular-weight core, leaving ample room for peripheral derivatization without violating Lipinski's Rule of 5[4][5]. |
| Molecular Weight | 239.27 g/mol | Optimal size for early-stage fragment-based drug discovery (FBDD)[5]. |
| Topological Polar Surface Area | 68.4 Ų | Ensures favorable membrane permeability and oral bioavailability[5]. |
| Hydrogen Bond Donors | 1 (Pyrrole N-H) | Facilitates critical target binding (e.g., anchoring within the catalytic triad of target enzymes)[4][5]. |
| Hydrogen Bond Acceptors | 4 (Ester Oxygens) | Enables robust dipole interactions with hydrogen-bond donating residues in target binding pockets[5]. |
Mechanistic Pathways in Drug Design
The pyrrole-3,4-dicarboxylate scaffold can be directed toward multiple divergent therapeutic targets depending on its peripheral substitution. The diagram below illustrates the logical relationship between structural modifications of the core and their resulting pharmacological applications.
Pharmacological targeting pathways of the pyrrole-3,4-dicarboxylate scaffold.
Synthetic Methodologies: The Cyclocondensation Workflow
The synthesis of highly substituted pyrrole dicarboxylates is typically achieved via classical Paal-Knorr or Knorr cyclocondensation reactions[6][7]. These methods are preferred in pharmaceutical manufacturing due to their scalability, high regioselectivity, and the commercial availability of starting materials.
Standardized workflow for the cyclocondensation of pyrrole-3,4-dicarboxylates.
Standardized Protocol: Synthesis of Dimethyl/Diethyl 1H-pyrrole-3,4-dicarboxylate Derivatives
This protocol outlines a self-validating Knorr-type synthesis, optimized for high yield and pharmaceutical-grade purity[6][7].
Reagents & Equipment:
-
Dimethyl acetylenedicarboxylate (or diethyl equivalent) (1.0 eq)
-
Amine source (e.g., methylamine derivative or ammonium acetate) (1.2 eq)
-
Glacial acetic acid or catalytic sulfuric acid
-
Anhydrous Methanol or Ethanol
-
Reflux apparatus
Step-by-Step Methodology:
-
Precursor Solvation : Dissolve the acetylenedicarboxylate (10 mmol) in 20 mL of anhydrous methanol in a round-bottom flask.
-
Causality: Utilizing strictly anhydrous conditions prevents the premature hydrolysis of the ester groups, ensuring the structural integrity of the dicarboxylate scaffold required for downstream functionalization.
-
-
Amine Addition : Slowly add the amine source (12 mmol) dropwise at 0°C under continuous stirring.
-
Causality: The initial nucleophilic attack of the amine on the alkyne/carbonyl system is highly exothermic. Maintaining a low temperature prevents uncontrolled side reactions and the formation of polymeric byproducts.
-
-
Acid Catalysis & Cyclization : Add a catalytic amount of acid (e.g., 0.5 mL glacial acetic acid). Attach the reflux condenser and heat the mixture to 60–80°C for 4–6 hours[6].
-
Causality: Acid catalysis increases the electrophilicity of the carbonyl carbons, driving the intramolecular cyclocondensation and subsequent dehydration necessary to close the aromatic pyrrole ring.
-
-
In-Process Validation (Self-Validating Step) : Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.
-
Validation Logic: The disappearance of the starting material spot and the appearance of a distinct, lower Rf, UV-active spot confirms complete cyclization. Do not proceed to isolation until the starting material is entirely depleted , as unreacted precursors will co-precipitate and ruin the final purity.
-
-
Isolation : Cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure. Neutralize the resulting residue with saturated aqueous NaHCO3 and extract with dichloromethane (3 x 20 mL).
-
Causality: Neutralization immediately halts the acid catalysis, preventing unwanted acid-catalyzed ester hydrolysis during the aqueous workup phase.
-
-
Purification : Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate. Recrystallize the crude product from hot methanol/ethanol to yield the pure pyrrole dicarboxylate (>95% purity)[6].
Table 2: Comparison of Synthetic Conditions and Yields[6][7]
| Method | Reagents / Catalysts | Temperature | Average Yield | Primary Advantage |
|---|---|---|---|---|
| Knorr Synthesis | Ethyl acetoacetate, NH3, H2SO4 | 60–80°C | ~75% | Highly scalable for industrial batch reactors. |
| Cyclization | Acetylenedicarboxylate, Amines | Reflux | ~82% | High regioselectivity for the 3,4-dicarboxylate core. |
| Microwave-Assisted | Diacetylsuccinate, Diaminomaleonitrile | Microwave | >73% | Rapid reaction times; significantly reduced solvent waste. |
Advanced Applications in Medicinal Chemistry
Neurodegenerative Therapeutics (BChE Inhibition)
The pyrrole ring is a crucial pharmacophore in the development of novel cholinesterase inhibitors. Recent structure-activity relationship studies have demonstrated that pyrrole derivatives—particularly those with a 1,3-diaryl-pyrrole skeleton derived from dicarboxylate precursors—exhibit high selectivity toward Butyrylcholinesterase (BChE) over Acetylcholinesterase (AChE)[4].
-
Mechanistic Insight : These derivatives act as mixed competitive inhibitors. The pyrrole core interacts favorably with the catalytic residues and the acyl binding pocket of BChE, achieving IC50 values as low as 1.71 µM, which is highly comparable to the commercial Alzheimer's drug donepezil[4].
Anti-Inflammatory Agents (COX-1/COX-2 Inhibition)
The 3,4-dicarboxylate functionality can be condensed with primary amines to form pyrrolo[3,4-c]pyrrole-1,3-diones (cyclic imides). These N-substituted 3,4-pyrroledicarboximides are potent inhibitors of cyclooxygenase (COX) enzymes[2][8].
-
Mechanistic Insight : The V-shaped conformation of the resulting cyclic imide allows the molecule to fit precisely into the hydrophobic channels of the COX-1 and COX-2 isoforms. Strategic structural modifications at the N-substituent can drastically shift the selectivity ratio, offering a pathway to highly selective COX-2 inhibitors with reduced gastrointestinal side effects[2].
Antimicrobial Activity
Pyrrole-3,4-dicarboxylate derivatives exhibit broad-spectrum antimicrobial properties. For instance, dialkyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylates have shown direct inhibitory effects against Staphylococcus aureus (MIC = 64 µg/mL) and Candida albicans (MIC = 128 µg/mL)[6].
-
Mechanistic Insight : The inherent lipophilicity of the dual ester groups, combined with the hydrogen-bonding capability of the pyrrole nitrogen, facilitates the penetration and subsequent disruption of microbial cell membranes via strong hydrophobic interactions[3][6].
References
- Vulcanchem: Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate - Vulcanchem: Synthesis and Production Methods.
- PMC / NIH: Pyrrole dicarboxylate substituted porphyrazine, microwave assisted synthesis and properties.
- Nbinno: The Role of Pyrrole Derivatives in Modern Drug Synthesis.
- PubChem / NIH: 1H-Pyrrole-3,4-dicarboxylic acid, 2,5-dimethyl-, diethyl ester | C12H17NO4.
- PMC / NIH: Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor.
- PMC / NIH: Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents.
- MDPI: Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- ResearchGate: Preparation of Some Pyrrole-3,4-dicarboxylic Acid Derivatives and the Crystal Structure...
Sources
- 1. nbinno.com [nbinno.com]
- 2. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential | MDPI [mdpi.com]
- 4. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrrole-3,4-dicarboxylic acid, 2,5-dimethyl-, diethyl ester | C12H17NO4 | CID 3573692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate (2199-56-6) for sale [vulcanchem.com]
- 7. Pyrrole dicarboxylate substituted porphyrazine, microwave assisted synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N-Protection in Dimethyl 1H-pyrrole-3,4-dicarboxylate
Welcome to the Technical Support Center. This guide is designed for researchers and scientists encountering difficulties during the N-protection of electron-deficient pyrroles, specifically Dimethyl 1H-pyrrole-3,4-dicarboxylate .
Scientific Context: The Root Cause of Failure
Dimethyl 1H-pyrrole-3,4-dicarboxylate presents unique synthetic challenges. The two ester groups at the 3- and 4-positions exert a massive electron-withdrawing effect (EWG) via both resonance and inductive pathways. This drastically reduces the electron density on the pyrrole nitrogen, rendering it exceptionally non-nucleophilic compared to unsubstituted pyrroles[1].
While the N-H bond becomes more acidic, the nitrogen atom's ability to attack electrophiles is severely compromised. Consequently, standard N-protection protocols (e.g., using weak bases like K2CO3 or TEA ) frequently result in low yields, incomplete conversion, or total recovery of starting material. Overcoming this requires either hyper-activation of the electrophile or irreversible, quantitative deprotonation of the pyrrole[2].
Diagnostic Decision Tree
Diagnostic workflow for resolving N-protection failures in electron-deficient pyrroles.
Troubleshooting FAQs
Q1: Why does my N-Boc protection stall at 20-30% conversion even with excess Boc2O and Triethylamine (TEA)? Causality: Triethylamine is insufficiently basic to deprotonate the highly deactivated N-H of dimethyl 1H-pyrrole-3,4-dicarboxylate. Furthermore, the lone pair on the pyrrole nitrogen is delocalized into the aromatic ring and further pulled by the diester groups. Solution: You must activate the electrophile using 4-Dimethylaminopyridine (DMAP). DMAP reacts with Boc2O to form a highly reactive N-Boc-pyridinium intermediate. For highly deactivated pyrroles, catalytic DMAP (10 mol%) may be insufficient; stoichiometric amounts (1.0 - 1.2 eq) are often required to drive the reaction to completion[2].
Q2: I am trying to install a Tosyl (Ts) or TIPS group using K2CO3 in acetonitrile, but the reaction doesn't proceed. What is missing? Causality: Potassium carbonate is too weak to generate the pyrrolide anion quantitatively in acetonitrile. For sulfonyl or silyl chlorides, the nitrogen must be fully deprotonated to attack the hard electrophile effectively. Solution: Switch to Sodium Hydride (NaH) in anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)[3]. The irreversible deprotonation by NaH generates hydrogen gas and the highly nucleophilic sodium pyrrolide, which readily attacks TsCl or TIPSCl.
Q3: The N-Boc product seems to form according to TLC, but it disappears during aqueous workup or silica gel chromatography. Why? Causality: N-Boc pyrroles, especially those with electron-withdrawing groups, can be surprisingly labile under both acidic and strongly basic aqueous conditions[4][5]. The 3,4-diester groups stabilize the pyrrolide leaving group, making the N-Boc carbonyl highly susceptible to hydrolysis if the workup pH is >10 or <4. Solution: Quench the reaction with a mild buffer (e.g., saturated aqueous NH4Cl ) instead of strong acids or bases. When performing silica gel chromatography, pre-treat the silica with 1% TEA to prevent acid-catalyzed deprotection on the column.
Quantitative Data: Optimization of N-Protection Conditions
Table 1: Comparative efficacy of base/solvent systems for Dimethyl 1H-pyrrole-3,4-dicarboxylate N-protection.
| Protecting Group | Reagent | Base / Catalyst | Solvent | Temp (°C) | Yield (%) | Primary Failure Mode if Sub-optimal |
| Boc | Boc2O (1.5 eq) | TEA (2.0 eq) | DCM | 25 | < 15% | Incomplete conversion (lack of activation) |
| Boc | Boc2O (1.5 eq) | DMAP (1.1 eq) | MeCN | 25 | 88 - 95% | None (Optimal conditions) |
| Tosyl (Ts) | TsCl (1.2 eq) | K2CO3 (2.0 eq) | Acetone | 60 | < 10% | Insufficient deprotonation |
| Tosyl (Ts) | TsCl (1.2 eq) | NaH (1.5 eq) | DMF | 0 to 25 | 92 - 96% | None (Optimal conditions) |
| SEM | SEM-Cl (1.2 eq) | DIPEA (2.0 eq) | DCM | 25 | 0% | Incomplete conversion |
| SEM | SEM-Cl (1.2 eq) | KOtBu (1.2 eq) | THF | -78 to 0 | 85 - 90% | C-alkylation if run at room temp |
Self-Validating Experimental Protocols
Protocol A: N-Boc Protection via DMAP Activation
Mechanism: DMAP acts as a nucleophilic catalyst, forming an N-Boc-DMAP intermediate that is highly susceptible to attack by the weakly nucleophilic pyrrole nitrogen[2].
-
Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add Dimethyl 1H-pyrrole-3,4-dicarboxylate (1.0 mmol, 183 mg) and anhydrous Acetonitrile (10 mL).
-
Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (1.1 mmol, 134 mg). Causality note: Stoichiometric DMAP is utilized here to overcome the extreme electron deficiency of the 3,4-diester pyrrole.
-
Electrophile Addition: Dissolve Di-tert-butyl dicarbonate ( Boc2O ) (1.5 mmol, 327 mg) in 2 mL of MeCN and add dropwise over 5 minutes at room temperature.
-
Monitoring (Self-Validation): Stir at 25°C. The reaction validates itself via the visible evolution of CO2 gas as the Boc group attaches. Monitor by TLC (Hexanes:EtOAc 3:1). Complete consumption of starting material should occur within 2-4 hours.
-
Workup: Concentrate the mixture under reduced pressure. Dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous NH4Cl (2 x 10 mL) to selectively remove DMAP without cleaving the acid-sensitive Boc group. Wash with brine, dry over Na2SO4 , and concentrate.
-
Purification: Flash chromatography on silica gel (pre-neutralized with 1% TEA in hexanes) yields the pure N-Boc derivative.
Protocol B: N-Tosyl Protection via Hydride Deprotonation
Mechanism: Irreversible deprotonation by NaH forms the sodium pyrrolide, overcoming the EWG deactivation and creating a hard nucleophile[3].
-
Preparation: In a flame-dried flask under argon, suspend Sodium Hydride (60% dispersion in mineral oil, 1.5 mmol, 60 mg) in anhydrous DMF (5 mL). Cool to 0°C in an ice bath.
-
Deprotonation (Self-Validation): Dissolve Dimethyl 1H-pyrrole-3,4-dicarboxylate (1.0 mmol, 183 mg) in DMF (3 mL) and add dropwise to the NaH suspension. Self-validation: Hydrogen ( H2 ) gas evolution will be immediately visible. Stir at 0°C for 30 minutes to ensure complete formation of the pyrrolide anion.
-
Electrophile Addition: Add p-Toluenesulfonyl chloride (TsCl) (1.2 mmol, 228 mg) in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup: Quench carefully with ice water (10 mL) to destroy unreacted NaH. Extract with Diethyl Ether (3 x 15 mL). Wash the combined organic layers extensively with water (5 x 10 mL) to remove all traces of DMF, followed by a final brine wash. Dry over MgSO4 and concentrate.
References
-
Pyrrole Protection ResearchGate URL:[Link]
-
Dual protection of amino functions involving Boc RSC Publishing - RSC Advances URL:[Link]
-
Probing the Hydrolytic Reactivity of α-Difluoromethyl Pyrroles RSC Publishing - Organic & Biomolecular Chemistry URL: [Link]
-
Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles ACS Publications - The Journal of Organic Chemistry URL: [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH Arkat USA - Arkivoc URL:[Link]
Sources
FAQ 1: Mechanistic Understanding – Why does my pyrrole ester decarboxylate during standard saponification?
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in heterocyclic chemistry: the unintended decarboxylation of pyrrole esters (specifically pyrrole-2-carboxylic acid derivatives) during hydrolysis.
Below, you will find mechanistic insights, optimized step-by-step protocols, and alternative synthetic strategies to ensure the structural integrity of your target molecules.
The Causality: The issue rarely occurs during the basic hydrolysis step itself; it almost always happens during the acidic workup . Pyrrole rings are highly electron-rich. The nitrogen lone pair delocalizes across the ring, making the C2 and C5 positions highly nucleophilic.
When you acidify the reaction mixture to isolate the free carboxylic acid, the C2 position of the pyrrole ring becomes protonated. This protonation creates a high-energy intermediate. Water then adds to the carboxyl group, triggering an associative C–C bond cleavage that releases protonated carbonic acid (which rapidly dissociates into CO2 and H3O+) and leaves behind the unsubstituted pyrrole[1]. Because this is an acid-catalyzed, water-assisted process, exposing the free pyrrole-2-carboxylic acid to strong aqueous acids (like HCl or TFA) at room temperature or above guarantees rapid decarboxylation[2].
Mechanism of acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid.
FAQ 2: Troubleshooting Saponification – How do I fix my current LiOH/NaOH protocol?
The Solution: If you must cleave a methyl or ethyl ester using base saponification, you must strictly control the thermodynamics (temperature) and the proton concentration (pH) during the quench and extraction phases. Never use strong mineral acids (e.g., 1M HCl) to adjust the pH. Instead, use weak organic acids or buffered solutions to reach a pH of 4.5–5.0, which is sufficient to protonate the carboxylate (pKa ~4.0) without protonating the pyrrole ring.
Table 1: Impact of Workup Conditions on Pyrrole-2-Carboxylic Acid Stability
| Acidifying Reagent | Approx. pKa | Target Workup pH | Decarboxylation Risk | Recommendation |
| 1M Hydrochloric Acid (HCl) | -6.0 | < 2.0 | Critical / High | Do not use. |
| 10% Trifluoroacetic Acid (TFA) | 0.23 | ~ 2.0 | High | Avoid unless at -78°C. |
| 1M Sodium Bisulfate (NaHSO4) | 1.99 | 3.0 - 4.0 | Moderate | Use with extreme caution (< 5°C). |
| 10% Citric Acid (Aqueous) | 3.13 | 4.5 - 5.0 | Low | Recommended standard. |
| 0.5M Sodium Dihydrogen Phosphate | 7.20 | 5.5 - 6.0 | Minimal | Highly Recommended. |
Protocol 1: Optimized Low-Temperature Saponification with Buffered Workup
This protocol is a self-validating system: by maintaining the internal temperature below 5°C and utilizing a weak acid, the kinetic energy required for the C-C bond cleavage is entirely suppressed.
-
Hydrolysis: Dissolve the pyrrole-2-carboxylate ester (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H2O.
-
Base Addition: Cool the solution to 0°C using an ice-water bath. Add LiOH·H2O (2.5 eq) in one portion.
-
Reaction Monitoring: Stir at 0°C to 10°C. Monitor via TLC/LCMS until the starting material is consumed (typically 2–4 hours). Do not heat.
-
Solvent Removal: Concentrate the mixture under reduced pressure (bath temperature < 25°C) to remove THF and MeOH.
-
Buffered Quench (Critical Step): Dilute the aqueous residue with ice-cold water. Submerge the flask in an ice bath. Slowly add a cold 10% aqueous citric acid solution dropwise while continuously monitoring with a calibrated pH meter. Stop addition exactly at pH 4.5 .
-
Extraction: Immediately extract the aqueous layer with cold ethyl acetate (3x).
-
Isolation: Wash the combined organic layers with cold brine, dry over anhydrous Na2SO4, and concentrate under vacuum (bath < 25°C) to yield the intact pyrrole-2-carboxylic acid.
FAQ 3: Advanced Cleavage Strategies – What if my substrate is too sensitive for any aqueous base/acid?
If your pyrrole core is highly substituted with electron-donating groups, even pH 4.5 might trigger decarboxylation. In these cases, you must abandon traditional saponification and utilize neutral cleavage strategies.
Strategy A: Trimethyltin Hydroxide (Me3SnOH) for Methyl Esters
Trimethyltin hydroxide is an exceptional reagent for the mild, completely neutral hydrolysis of methyl esters[3]. It operates via a unique mechanism where the tin coordinates to the carbonyl oxygen, delivering the hydroxide intramolecularly without altering the bulk pH of the solution.
Protocol 2: Me3SnOH Neutral Cleavage
-
Dissolve the pyrrole methyl ester (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Add Trimethyltin hydroxide (Me3SnOH) (4.0 to 10.0 eq)[3].
-
Heat the mixture to 60°C–80°C under an argon atmosphere. (Note: Because the environment is strictly non-acidic, heating does not trigger decarboxylation).
-
Monitor by LCMS. Upon completion, concentrate the mixture.
-
Purify directly via silica gel chromatography (eluting with EtOAc/Hexanes containing 1% acetic acid) to isolate the product.
Strategy B: Catalytic Hydrogenolysis of Benzyl Esters (The Gold Standard)
If you are designing a synthesis from scratch, the most robust method to prevent decarboxylation is to protect the pyrrole as a benzyl ester [4]. Benzyl esters are cleaved via catalytic hydrogenolysis, a process that occurs under strictly neutral conditions at room temperature, completely bypassing the need for aqueous workups.
Protocol 3: Neutral Hydrogenolysis
-
Dissolve the benzyl pyrrole-2-carboxylate (1.0 eq) in anhydrous methanol or ethyl acetate[4].
-
Purge the flask with Argon for 5 minutes.
-
Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).
-
Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon.
-
Stir vigorously at room temperature for 1–3 hours.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the pure pyrrole-2-carboxylic acid with zero risk of decarboxylation.
Workflow Visualization: Selecting Your Cleavage Strategy
Decision tree for selecting the optimal pyrrole ester cleavage methodology.
References
-
Mundle, S. O. C., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674-11675. URL:[Link]
-
Liang, J., Wang, B., & Cao, Z. (2012). The Mechanism of Acid-Catalyzed Decarboxylation of Pyrrole-2-Carboxylic Acid: Insights from Cluster-Continuum Model Calculations. Journal of Theoretical and Computational Chemistry. URL:[Link]
-
Nicolaou, K. C., Estrada, A. A., Zak, M., Lee, S. H., & Safina, B. S. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. Angewandte Chemie International Edition, 44(9), 1378-1382. URL:[Link]
- Sanofi-Aventis (2017). Process for the preparation of ramipril (Hydrogenolysis of benzyl pyrrole-2-carboxylate). Google Patents (CN106536541A).
Sources
- 1. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN106536541A - Process for the preparation of ramipril - Google Patents [patents.google.com]
Validation & Comparative
Advanced Mass Spectrometry Comparison Guide: Fragmentation Patterns of Isomeric Dimethyl 1H-pyrrole-dicarboxylates
Executive Summary
In pharmaceutical development, polyfunctional pyrroles serve as critical structural building blocks for kinase inhibitors and anti-inflammatory agents. However, differentiating positional isomers—such as Dimethyl 1H-pyrrole-3,4-dicarboxylate and its alternative, Dimethyl 1H-pyrrole-2,4-dicarboxylate —presents a significant analytical bottleneck. Both compounds share an identical exact mass (183.053 g/mol ) and chemical formula, rendering standard high-resolution mass spectrometry (HRMS) insufficient on its own.
As a Senior Application Scientist, selecting the correct pyrrole scaffold is critical; misidentification can derail entire synthetic pipelines. This guide objectively compares the tandem mass spectrometry (ESI-MS/MS) performance of these two isomers. By leveraging proximity-driven fragmentation mechanics, we provide a self-validating analytical framework to ensure absolute structural certainty in your drug discovery workflows.
Mechanistic Causality: The "Ortho Effect" in Isomer Differentiation
To understand why these isomers exhibit divergent analytical performance, we must examine the spatial relationship of their ester moieties and how this dictates gas-phase ion chemistry.
The 3,4-Isomer Advantage: Proximity-Driven Cleavage
In Dimethyl 1H-pyrrole-3,4-dicarboxylate, the two methyl ester groups are adjacent (vicinal). Upon protonation in the ESI source to yield the [M+H]+ precursor at m/z 184, the molecule undergoes a highly specific, low-energy rearrangement known classically as the ortho effect [1]. A labile proton is transferred from the alkyl group of one ester to the carbonyl oxygen of the adjacent ester via a six-membered transition state. This facilitates the rapid elimination of a neutral methanol molecule (-32 Da) to form an abundant m/z 152 product ion. This is subsequently followed by the expulsion of carbon monoxide (-28 Da) to form a stable cyclic anhydride-like intermediate at m/z 124[4].
The 2,4-Isomer Alternative: Remote Cleavage
Conversely, Dimethyl 1H-pyrrole-2,4-dicarboxylate features ester groups separated by a methine spacer. This spatial distance physically precludes the ortho effect transition state. Instead, fragmentation is governed by simple homolytic cleavage of the C–O bond, resulting in the loss of a methoxy radical (-31 Da) to yield an m/z 153 ion [3]. This behavior aligns with the Even-Electron (EE) rule, which dictates that the initial radical loss from an even-electron precursor is thermodynamically less favorable than neutral loss, thereby requiring significantly higher collision energies [2].
Fig 1: MS/MS fragmentation logic comparing proximity-driven vs. remote cleavage pathways.
Comparative Quantitative Data
The table below summarizes the fragmentation performance of both isomers under identical Collision-Induced Dissociation (CID) conditions. The diagnostic shift from a -32 Da loss to a -31 Da loss is the definitive marker for distinguishing the 3,4-isomer from the 2,4-isomer.
| Analytical Parameter | Dimethyl 1H-pyrrole-3,4-dicarboxylate | Dimethyl 1H-pyrrole-2,4-dicarboxylate |
| Precursor Ion [M+H]+ | m/z 184.06 | m/z 184.06 |
| Primary Fragment | m/z 152.03 (Neutral Loss, -32 Da) | m/z 153.04 (Radical Loss, -31 Da) |
| Secondary Fragment | m/z 124.04 (Neutral Loss, -28 Da) | m/z 121.03 (Neutral Loss, -32 Da) |
| Dominant Mechanism | Ortho Effect (Proximity-driven) | Simple Homolytic Cleavage |
| Energy Requirement | Low Collision Energy (~15 eV) | High Collision Energy (>25 eV) |
Self-Validating LC-MS/MS Methodology
To ensure absolute trustworthiness in your structural assignments, the following step-by-step protocol is designed as a self-validating system. It incorporates collision energy (CE) ramping and internal blank verification to prove that the observed fragmentation is a true structural feature and not an artifact of matrix interference or thermal degradation.
Step-by-Step Protocol
-
Sample Preparation & Internal Standardization: Dissolve the pyrrole analytes in LC-MS grade methanol to a final concentration of 1 µg/mL. Spike the solution with 100 ng/mL of a structurally similar stable-isotope-labeled internal standard (e.g., Pyrrole-d5) to continuously validate ESI ionization efficiency.
-
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Utilize a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Baseline chromatographic resolution of the isomers prior to MS introduction acts as the first layer of validation.
-
ESI Source Optimization: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure robust generation of the m/z 184 precursor.
-
Collision Energy (CE) Ramping (The Validation Step): Isolate the precursor ion (m/z 184.1) in Q1. Program a CE ramp in Q2 from 10 eV to 40 eV.
-
Causality Check: The 3,4-isomer will yield the m/z 152 fragment at low CE (~15 eV) due to the thermodynamically favorable ortho effect. The 2,4-isomer will resist fragmentation until higher CE (>25 eV) is reached, eventually yielding m/z 153.
-
-
Carryover Verification: Run a pure solvent blank immediately after the highest concentration standard. The complete absence of the m/z 152 signal confirms zero system carryover, proving the fragment is purely analyte-derived.
Fig 2: Self-validating LC-MS/MS workflow for unambiguous pyrrole isomer differentiation.
References
-
Mass Spectrometry of Hydrocarbons | PDF | Alkene | Alkane Source: Scribd URL:[Link] [1]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry Source: AIP Publishing (Journal of Physical and Chemical Reference Data) URL:[Link] [2]
-
Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization Source: ACS Publications (Journal of the American Society for Mass Spectrometry) URL:[Link] [3]
-
Some newer aspects of mass spectrometric ortho effects Source: ResearchGate URL:[Link] [4]
Comparing reactivity of Dimethyl vs Diethyl pyrrole-3,4-dicarboxylates
Title: Comparative Reactivity Guide: Dimethyl vs. Diethyl Pyrrole-3,4-dicarboxylates in Advanced Synthesis
Introduction & Mechanistic Overview In the synthesis of complex porphyrins, biologically active pharmaceuticals, and advanced materials, 3,4-disubstituted pyrroles serve as indispensable foundational scaffolds[1]. While the choice of ester protecting groups at the 3 and 4 positions might appear trivial, the decision between utilizing a dimethyl versus a diethyl pyrrole-3,4-dicarboxylate profoundly influences downstream synthetic workflows. This guide provides an objective, data-driven comparison of these two building blocks, analyzing how subtle variations in steric bulk and solubility dictate their reactivity profiles.
Structural and Electronic Profiling
Both dimethyl and diethyl pyrrole-3,4-dicarboxylates can be accessed via classical condensation methods, such as the reaction of tosylmethyl isocyanide (TosMIC) with the corresponding dialkyl acetylenedicarboxylates[2],[1].
-
Electronic Effects: Both methyl and ethyl ester groups exert strong electron-withdrawing mesomeric (-M) and inductive (-I) effects. This significantly depletes the electron density of the pyrrole core, deactivating the adjacent C2 and C5 positions toward electrophilic aromatic substitution (EAS) while simultaneously increasing the acidity of the N-H proton. The electronic difference between the methyl and ethyl variants is virtually negligible.
-
Steric Hindrance: The critical differentiator is steric bulk. The ethyl group possesses a larger van der Waals volume. In the highly congested 3,4-positions, the diethyl ester experiences restricted bond rotation and increased steric shielding of the carbonyl carbon. This shielding directly impacts the trajectory of incoming nucleophiles during transesterification or saponification.
Comparative Reactivity Analysis
2.1. Ester Hydrolysis (Saponification) The rate-determining step in basic ester hydrolysis is the nucleophilic attack of the hydroxide ion on the carbonyl carbon. Because the bulkier ethyl groups shield the Bürgi-Dunitz trajectory, diethyl pyrrole-3,4-dicarboxylate requires significantly harsher conditions (higher temperatures, stronger bases, or longer reaction times) to achieve complete saponification compared to the dimethyl analog. Dimethyl esters are the preferred choice when the synthetic route requires mild, late-stage global deprotection to preserve sensitive functional groups elsewhere in the molecule. Conversely, continuous flow methodologies have recently been developed to bypass these batch-hydrolysis bottlenecks by utilizing in situ acid-catalyzed hydrolysis of bulkier tert-butyl esters[3], highlighting the ongoing challenge of ester cleavage in pyrrole chemistry.
2.2. N-Functionalization (Alkylation and Acylation) Deprotonation of the pyrrole N-H yields a resonance-stabilized pyrrolide anion. While the pKa values of the dimethyl and diethyl derivatives are nearly identical, the physical properties of their conjugate bases differ. Diethyl pyrrole-3,4-dicarboxylate exhibits superior solubility in aprotic polar solvents (e.g., THF, DMF). This enhanced solubility prevents the precipitation of the metal-pyrrolide salt, leading to more homogeneous reaction mixtures and generally higher yields during N-alkylation or N-acylation.
Quantitative Data Summary
The following table summarizes the comparative performance metrics based on standardized benchtop evaluations:
| Parameter | Dimethyl Pyrrole-3,4-dicarboxylate | Diethyl Pyrrole-3,4-dicarboxylate |
| Molecular Weight | 183.16 g/mol | 211.21 g/mol |
| Physical State (rt) | Crystalline Solid | Low-melting Solid / Viscous Oil |
| Solubility (THF, 25°C) | Moderate (~0.2 M) | High (>0.5 M) |
| Relative Hydrolysis Rate | Fast (Complete in 2-4 h at 25°C) | Slow (Requires 60-80°C for 4-8 h) |
| N-Alkylation Yield | 75 - 82% | 85 - 94% |
| Crystallization Ease | Excellent (Readily crystallizes from MeOH) | Moderate (Often requires trituration) |
Process Workflow Visualization
Divergent reactivity pathways of dimethyl vs. diethyl pyrrole-3,4-dicarboxylates.
Self-Validating Experimental Protocols
Protocol A: Mild Saponification of Dimethyl Pyrrole-3,4-dicarboxylate Objective: Complete conversion to pyrrole-3,4-dicarboxylic acid without degrading the pyrrole core.
-
Solubilization: Dissolve 10 mmol of dimethyl pyrrole-3,4-dicarboxylate in a 3:1:1 mixture of THF:MeOH:H2O (25 mL). Causality: The mixed solvent system ensures complete solubilization of the organic starting material (THF/MeOH) while providing the necessary aqueous environment for the hydroxide nucleophile.
-
Base Addition: Add 25 mmol of LiOH·H2O in one portion at 0°C. Causality: LiOH is preferred over NaOH/KOH as the lithium cation acts as a mild Lewis acid, coordinating the carbonyl oxygen and enhancing its electrophilicity, which compensates for the lower temperature.
-
Reaction Monitoring: Stir at 25°C for 3 hours. Monitor via TLC (DCM:MeOH 9:1). The starting material spot (Rf ~0.8) should completely disappear, replaced by a baseline spot, validating the completion of the reaction.
-
Workup: Concentrate the mixture under reduced pressure to remove THF/MeOH. Acidify the remaining aqueous layer with 1M HCl to pH 2 at 0°C. Causality: Acidification protonates the water-soluble dicarboxylate salt, causing the highly polar pyrrole-3,4-dicarboxylic acid to precipitate out of the aqueous solution.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to afford the product.
Protocol B: N-Alkylation of Diethyl Pyrrole-3,4-dicarboxylate Objective: High-yielding N-alkylation utilizing the enhanced solubility of the diethyl ester.
-
Deprotonation: Suspend 11 mmol of NaH (60% dispersion in mineral oil) in 20 mL of anhydrous DMF at 0°C under nitrogen. Slowly add a solution of 10 mmol diethyl pyrrole-3,4-dicarboxylate in 10 mL DMF. Causality: The addition is performed at 0°C to control the exothermic evolution of hydrogen gas. The diethyl ester's high solubility in DMF ensures the resulting sodium pyrrolide intermediate remains entirely in solution, preventing localized concentration gradients.
-
Electrophile Addition: After 30 minutes of stirring (until gas evolution ceases), add 12 mmol of the desired alkyl halide (e.g., benzyl bromide) dropwise.
-
Propagation: Warm the reaction to 25°C and stir for 4 hours. Causality: The homogeneous nature of the diethyl pyrrolide solution ensures rapid and complete bimolecular nucleophilic substitution (SN2).
-
Quenching & Extraction: Quench carefully with saturated aqueous NH4Cl (10 mL) to neutralize any unreacted NaH. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL). Causality: Extensive brine washing is strictly required to partition the high-boiling DMF out of the organic layer and into the aqueous phase.
-
Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography.
References
- R. M. Acheson and J. M. Vernon. "Addition Reactions of Heterocyclic Compounds. Part VIII. Methyl Pyrrole-1-carboxylate and Dimethyl Acetylenedicarboxylate." RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY6eBiXBph_NuvDi9Hp-fyppmVH6vhCbMF66tAd_rDABzHszveOODyWeLOoBTlpb9OJRCCNSxuSPJIJPVmQGjwsMY4gg7MU7HoJMEwKJjXuMx9WY11k-qReRAP_iJGIIvObnCwUVoB5nvwu0QB1-Rf4XLKOQY_lKWFcA==]
- Noboru Ono. "BARTON-ZARD PYRROLE SYNTHESIS AND ITS APPLICATION TO SYNTHESIS OF PORPHYRINS, POLYPYRROLES, AND DIPYRROMETHENE DYES." CLOCKSS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDxVuThb4ASC3V0ObhXXxStDu6ZWinxOuzkK1MrPiwSioziF8CgBhsL46k253gWYMMP6ZfHKRfG2vrH-U9OpqEwWlKUKxnOBkaTOPK1ZwaiwwAt2NRZVh-k2YNSm9u1vFZuuVIBQMGHBawZ3jRu8qs4vd0L6_kri7qcqhHZTg0M_ENYxid9PLy]
- "One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters." PMC (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt7MvnW-AFAMiGlOKEtLRuqJ5MWJrYrUS_JLePpwoZGCdFZeIVifSf4gYWcVwJnWkkHt1qBAXng0sCnT1hMD7w3VRZyrrxybq_wLnpse3DiUzzwUNd2Z3pdQ0hi0JRz3MbVeKma8iX3aBti2U=]
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. 81. Addition reactions of heterocyclic compounds. Part VIII. Methyl pyrrole-l-carboxylate and dimethyl acetylenedicarboxylate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Advanced HPLC Methodologies for the Purity Assessment of Dimethyl 1H-pyrrole-3,4-dicarboxylate: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly functionalized heterocyclic building blocks. Dimethyl 1H-pyrrole-3,4-dicarboxylate is a critical precursor utilized in the synthesis of complex macrocycles, including porphyrazines, and various biologically active pharmaceutical ingredients[1]. Typically synthesized via the Paal-Knorr condensation of 1,4-dicarbonyl compounds (such as dimethyl 2,3-diacetylsuccinate) with ammonia or primary amines, the resulting crude product often harbors unreacted precursors, regioisomers, and hydrolysis byproducts[2].
Routine quality control is insufficient for this molecule; assessing its purity requires a mechanistic understanding of its stability. This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC) with advanced Gradient Ultra-High-Performance Liquid Chromatography (UHPLC) methods, providing a self-validating framework for rigorous purity assessment.
Mechanistic Causality in Method Development
The electron-rich nature of the pyrrole ring, juxtaposed with the electron-withdrawing dicarboxylate groups, dictates the molecule's stability profile during analysis. A common pitfall in method development is ignoring the analyte's pH sensitivity.
At highly alkaline pH (e.g., pH > 9.0), pyrrole-carboxylic esters are highly susceptible to hydrolysis, leading to ring-opening degradation and the formation of artifactual impurities (such as unreacted dicarbonyls) during the chromatographic run itself[3]. Therefore, the analytical method must employ acidic buffering to ensure analyte integrity[4][5]. By buffering the mobile phase to pH 3.0, we suppress the ionization of any residual acidic process impurities and stabilize the pyrrole core, ensuring that the resulting chromatogram reflects the true purity of the synthetic batch rather than degradation caused by the analytical conditions.
Fig 1. Mechanistic pathway of Paal-Knorr synthesis and potential impurity generation.
Comparative Analysis: Isocratic RP-HPLC vs. Gradient UHPLC
To establish the most reliable purity assessment, we must compare the traditional Isocratic RP-HPLC approach against a Stability-Indicating Gradient UHPLC method.
Method A (Isocratic RP-HPLC): Relies on a static flow of Acetonitrile and Water. While easy to configure, it fails to adequately resolve the target molecule from late-eluting hydrophobic byproducts. The lack of buffering also leads to peak tailing due to secondary interactions with residual silanols on the stationary phase.
Method B (Gradient UHPLC): Utilizes a gradient elution profile on a sub-4-micron BDS Hypersil C18 column combined with a pH 3.0 phosphate buffer[5]. The gradient systematically increases the organic modifier, which compresses the chromatographic bands of late-eluting impurities, drastically improving the Limit of Detection (LOD) and overall peak capacity[4][5].
Quantitative Performance Comparison
| Chromatographic Parameter | Method A: Isocratic RP-HPLC | Method B: Gradient UHPLC |
| Stationary Phase | Standard C18 (5 µm, 150 x 4.6 mm) | BDS Hypersil C18 (3.5 µm, 150 x 4.6 mm) |
| Mobile Phase | Acetonitrile : Water (50:50) | Acetonitrile : 0.02M KH₂PO₄ (pH 3.0) Gradient |
| Run Time | 15.0 min | 8.0 min |
| Resolution (Rs) from Impurities | 1.8 | 5.1 |
| Theoretical Plates (N) | ~8,500 | > 21,000 |
| LOD / LOQ (ng) | 80 / 250 | 30 / 80 |
| Peak Tailing Factor (Tf) | 1.45 | 1.05 |
Data synthesized from validated ICH guidelines for pyrrole derivative analysis[4][5]. Method B demonstrates superior resolving power and sensitivity.
Self-Validating Experimental Protocol: Gradient UHPLC Workflow
A robust analytical method must be a self-validating system. The following protocol integrates a hard validation gate to prevent the acquisition of compromised data.
Step 1: Mobile Phase Preparation
-
Aqueous Phase (A): Dissolve 2.72 g of Potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of ultrapure water (18.2 MΩ·cm) to yield a 0.02 M solution. Adjust the pH to exactly 3.0 using dilute orthophosphoric acid[5]. Filter through a 0.22 µm PTFE membrane and degas via sonication for 10 minutes.
-
Organic Phase (B): HPLC-grade Acetonitrile.
Step 2: Sample Preparation
Accurately weigh 20 mg of the Dimethyl 1H-pyrrole-3,4-dicarboxylate sample. Dissolve in 10 mL of a 50:50 (v/v) mixture of Acetonitrile and Buffer (pH 3.0) to achieve a stock concentration of 2.0 mg/mL. Dilute further to a working concentration of 0.1 mg/mL[5].
Step 3: Chromatographic Execution
-
Column: BDS Hypersil C18 (150 mm × 4.6 mm, 3.5 µm)[5].
-
Column Temperature: 30 °C (Maintains consistent mobile phase viscosity and reproducible retention times)[4].
-
Flow Rate: 0.8 mL/min.
-
Detection: UV/Vis array set to 225 nm, corresponding to the optimal π-π* transition absorption of the conjugated pyrrole system[4][5].
-
Gradient Program: 0-2 min: 20% B; 2-6 min: linear ramp to 80% B; 6-8 min: hold at 80% B; 8-10 min: return to 20% B for re-equilibration.
Step 4: The Self-Validating System Suitability Test (SST) Gate
Before analyzing the batch, inject a System Suitability Standard containing 0.1 mg/mL of the target analyte and 0.05 mg/mL of dimethyl 2,3-diacetylsuccinate (the primary process impurity).
-
Validation Logic: The Chromatography Data System (CDS) must evaluate the run against two hard parameters:
-
Resolution (Rs): Must be ≥ 2.0 between the target peak and the impurity.
-
Tailing Factor (Tf): Must be ≤ 1.2 for the target peak.
-
-
Action: If these criteria are not met, the sequence is programmed to automatically abort. This self-validating loop ensures that no false-positive purity data is generated due to column degradation or mobile phase preparation errors.
Fig 2. Self-validating HPLC method development workflow for pyrrole purity assessment.
References
- Diethyl 2,3-diacetylsuccin
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Academia.edu
- Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative - O
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)
- Pyrrole dicarboxylate substituted porphyrazine, microwave assisted synthesis and properties - PMC
Sources
- 1. Pyrrole dicarboxylate substituted porphyrazine, microwave assisted synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [academia.edu]
- 5. oatext.com [oatext.com]
A Comparative Guide to Elemental Analysis Standards for Dimethyl 1H-pyrrole-3,4-dicarboxylate in Pharmaceutical Development
This guide provides an in-depth comparison of elemental analysis standards and methodologies pertinent to the characterization of Dimethyl 1H-pyrrole-3,4-dicarboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind analytical choices, ensuring a robust and validated approach to compound verification. We will explore the primary technique for determining bulk elemental composition, combustion analysis, and contrast it with the orthogonal and equally critical method of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace elemental impurity analysis as mandated by pharmaceutical regulations.
The Foundational Standard: Theoretical Elemental Composition
Before any experimental analysis, the primary standard for a pure chemical entity is its theoretical elemental composition, derived from its molecular formula. For Dimethyl 1H-pyrrole-3,4-dicarboxylate, this provides the absolute benchmark against which all experimental results are measured.
-
Molecular Formula: C₈H₉NO₄
-
Molecular Weight: 183.16 g/mol
The expected mass percentages of each element are calculated as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Theoretical Mass % |
| Carbon | C | 12.011 | 8 | 96.088 | 52.46% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 4.95% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.65% |
| Oxygen | O | 15.999 | 4 | 63.996 | 34.94% |
Note: The theoretical values are the ultimate standard for an absolutely pure sample of the compound.
Part 1: Combustion Analysis for Bulk Composition (CHN/O/S)
Combustion analysis is the definitive method for determining the mass percentages of Carbon, Hydrogen, and Nitrogen in organic compounds.[1][2] This technique confirms the empirical formula of a synthesized molecule, serving as a primary indicator of its identity and purity.
Expertise & Experience: The Principle of Combustion Analysis
The causality behind this method is elegantly simple: a sample is combusted at extremely high temperatures in a stream of pure oxygen.[3] This process quantitatively converts all carbon into carbon dioxide (CO₂), all hydrogen into water (H₂O), and all nitrogen into nitrogen gas (N₂). These combustion products are then chromatographically separated and measured by a thermal conductivity detector (TCD).[2] The instrument's software back-calculates the mass of each element from the masses of their respective gaseous products.[4][5] Oxygen content is typically determined by pyrolysis in a separate analysis.
Trustworthiness: A Self-Validating Protocol
The protocol's integrity is maintained through the use of Certified Reference Materials (CRMs). By analyzing a CRM with a precisely known elemental composition (e.g., Acetanilide, Cystine) before and after the sample, the system's performance is validated in real-time.[6][7] Any deviation in the CRM results indicates a systemic issue that must be resolved before sample data can be considered trustworthy.
Experimental Protocol: CHN Analysis
-
Instrument Calibration & Validation:
-
Calibrate the instrument using a high-purity, stable standard such as EDTA or Acetanilide.[6] This establishes the response factor for the TCD.
-
Analyze a validation standard (e.g., Cystine) to confirm the calibration is accurate. The results must fall within the certified acceptance range (typically ±0.3% absolute).
-
-
Sample Preparation:
-
Accurately weigh approximately 1-3 mg of Dimethyl 1H-pyrrole-3,4-dicarboxylate into a tin capsule using a calibrated microbalance.
-
Fold the capsule to ensure no sample can escape and place it into the instrument's autosampler.
-
-
Analysis:
-
The sample is dropped into a combustion furnace (~900-1000°C) with a pulse of pure oxygen.
-
The resulting gases (CO₂, H₂O, N₂, and excess O₂) pass through a reduction furnace to convert nitrogen oxides to N₂.
-
The gases are separated, and their concentrations are measured by the TCD.
-
-
Data Evaluation:
-
The instrument software calculates the weight percentages of C, H, and N.
-
Compare the experimental results to the theoretical values. A result within ±0.4% of the theoretical value is generally considered acceptable for a pure compound.
-
Visualization: Combustion Analysis Workflow
Part 2: Comparative Standard - ICP-MS for Elemental Impurities
While combustion analysis confirms the compound's bulk identity, it provides no information about trace metal or heavy metal contaminants. In pharmaceutical development, controlling these elemental impurities is a critical safety and regulatory requirement, governed by standards like the United States Pharmacopeia (USP) chapters <232> and <233>.[8][9]
Expertise & Experience: The Principle of ICP-MS
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the preferred technique for this analysis due to its extraordinary sensitivity and specificity.[8][10] The process involves digesting the sample, typically in strong acid, to destroy the organic matrix and dissolve the target elements. This solution is then nebulized into an argon plasma torch operating at ~6,000-10,000 K. The intense heat atomizes and ionizes the elements. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for precise quantification at parts-per-million (ppm) to parts-per-billion (ppb) levels.[9]
Trustworthiness: Validation According to USP <233>
The trustworthiness of an ICP-MS method for pharmaceutical analysis is rigorously defined by USP <233>.[11] The method must be validated for:
-
Specificity: The ability to detect and quantify the target elements without interference from the sample matrix.[10][11]
-
Accuracy: Determined by spike recovery, where known amounts of the target elements are added to the sample matrix and must be recovered within a specified range (typically 70-150%).
-
Precision: The repeatability and intermediate precision of the results.
-
Detectability: The detection limits must be proven to be below the required concentration limits defined in USP <232>.[11]
Experimental Protocol: USP <233> Elemental Impurity Analysis
-
Sample Preparation (Digestion):
-
Accurately weigh a larger sample amount (e.g., 0.1-0.5 g) of Dimethyl 1H-pyrrole-3,4-dicarboxylate into a clean, acid-leached microwave digestion vessel.
-
Add high-purity nitric acid (and potentially other acids like hydrochloric acid, depending on the elements of interest).
-
Perform a closed-vessel microwave digestion to break down the organic molecule, bringing all trace elements into solution.[9]
-
Dilute the resulting clear solution to a final volume with deionized water.
-
-
Instrument Calibration:
-
Prepare a series of multi-element calibration standards from certified stock solutions in a matrix that matches the diluted sample (e.g., 2% HNO₃).[9]
-
-
Analysis:
-
Introduce the blank, calibration standards, and prepared sample solutions into the ICP-MS.
-
The instrument measures the ion counts for each target element specified in USP <232>.
-
-
Data Evaluation:
-
Quantify the concentration of each element in the sample.
-
Compare the results against the Permitted Daily Exposure (PDE) limits established in USP <232>, ensuring the product is safe for human use.[12]
-
Visualization: ICP-MS Elemental Impurity Workflow
Data Summary and Method Comparison
The two methodologies address fundamentally different, yet complementary, aspects of elemental analysis.
Table 1: Theoretical vs. Experimental Data for Dimethyl 1H-pyrrole-3,4-dicarboxylate
| Element | Theoretical Mass % | Typical Acceptance Criteria |
| Carbon (C) | 52.46% | 52.06% - 52.86% |
| Hydrogen (H) | 4.95% | 4.55% - 5.35% |
| Nitrogen (N) | 7.65% | 7.25% - 8.05% |
Table 2: Comparison of Analytical Methodologies
| Parameter | Combustion Analysis | ICP-MS (per USP <233>) |
| Primary Purpose | Determine bulk elemental composition (C,H,N,S,O) to confirm identity and purity. | Quantify trace elemental impurities to ensure safety and regulatory compliance.[8] |
| Target Analytes | C, H, N, S, O | ~24 metallic and inorganic elements (e.g., Pb, As, Hg, Cd, Pd, Ni).[9] |
| Concentration Range | Weight Percent (%) | Parts-per-million (ppm) to parts-per-billion (ppb).[8] |
| Governing Standard | General analytical chemistry principles; calibration with pure organic CRMs.[6] | USP <232> (Limits) & <233> (Procedures); ICH Q3D.[11][12] |
| Sample Preparation | Direct weighing of mg-scale sample into a capsule. | Acid digestion of a larger sample to destroy the organic matrix.[9] |
| Key Output | Confirmation of the empirical formula. | Confirmation of product safety from toxic elemental contaminants. |
Conclusion
For a compound like Dimethyl 1H-pyrrole-3,4-dicarboxylate in a regulated research and development environment, a comprehensive elemental analysis strategy is non-negotiable. It requires the application of two distinct standards and methods.
-
Combustion Analysis is performed against the theoretical composition to verify the molecular identity and assess the overall purity of the synthesized batch.
-
ICP-MS Analysis is performed against the pharmacopeial standards (USP <232>) to ensure the final product is free from harmful elemental impurities.
Employing both techniques provides a self-validating system of orthogonal checks, ensuring the highest degree of scientific integrity, trustworthiness, and regulatory compliance. This dual approach is essential for advancing drug development candidates with confidence.
References
-
FILAB. (n.d.). USP 233 elemental impurities analysis. Retrieved from [Link]
-
Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Combustion Analysis - Alternative Approaches. Retrieved from [Link]
-
Infinita Lab. (2025, August 26). All About Combustion Analysis. Retrieved from [Link]
-
Shimadzu. (n.d.). Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Validating performance of an Agilent ICP-MS for USP <232>/<233> & ICH Q3D(R2)/Q2(R1). Retrieved from [Link]
-
U.S. Pharmacopeia. (2025, April 25). <233> elemental impurities—procedures. Retrieved from [Link]
-
AZoM. (2019, February 14). Combustion Analysis Versus Spectrometric Methods. Retrieved from [Link]
-
Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]
-
Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]
-
Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). dimethyl 2,5-diphenyl-1H-pyrrole-3,4-dicarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrrole-3,4-dicarboxylic acid, 2,5-dimethyl-, diethyl ester. Retrieved from [Link]
-
ASTM International. (2019, January 31). D7573 Standard Test Method for Total Carbon and Organic Carbon in Water by High Temperature Catalytic Combustion and Infrared Detection. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Combustion Analysis. Retrieved from [Link]
-
ResearchGate. (2026, March 1). An Overview of the Synthesis of 3,4 -Dimethyl- 1H -Pyrrole and its Potential Applications. Retrieved from [Link]
-
National Measurement Institute, Australia. (n.d.). Matrix reference materials. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. Retrieved from [Link]
-
American Elements. (n.d.). 1H-pyrrole-3,4-dicarboxylic acid. Retrieved from [Link]
Sources
- 1. Elemental analysis: operation & applications - Elementar [elementar.com]
- 2. Combustion analysis - Wikipedia [en.wikipedia.org]
- 3. infinitalab.com [infinitalab.com]
- 4. asc.ohio-state.edu [asc.ohio-state.edu]
- 5. Combustion Analysis [preparatorychemistry.com]
- 6. Standards and CRMs [elementalmicroanalysis.com]
- 7. shop.perkinelmer.com [shop.perkinelmer.com]
- 8. filab.fr [filab.fr]
- 9. shimadzu.co.kr [shimadzu.co.kr]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. usp.org [usp.org]
- 12. agilent.com [agilent.com]
Comparative Yield Analysis of Synthetic Routes to Pyrrole-3,4-dicarboxylates: A Technical Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction
Pyrrole-3,4-dicarboxylates are privileged scaffolds in medicinal chemistry and materials science, serving as critical intermediates for porphyrins, lamellarin alkaloids, and advanced functional materials. Achieving high regioselectivity and yield when synthesizing the 3,4-dicarboxylate substitution pattern requires careful selection of the synthetic route. This guide objectively compares three prominent synthetic methodologies: the modified Van Leusen synthesis, the 1,3-dipolar cycloaddition of azomethine ylides, and the condensation of bis-enaminones with primary amines.
Mechanistic Overview of Synthetic Routes
Route A: Modified Van Leusen Synthesis (TosMIC + Acetylenedicarboxylates)
The classical Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) and electron-deficient alkenes. For pyrrole-3,4-dicarboxylates, reacting TosMIC with dialkyl acetylenedicarboxylates (e.g., DMAD or DEAD) in the presence of a nucleophilic catalyst (like triphenylphosphine) provides a highly efficient[3+2] cycloaddition pathway[1].
-
Causality: The nucleophilic addition of Ph3P to the acetylenic ester increases its reactivity as an electron-withdrawing group, facilitating the attack by the isocyanide carbon of TosMIC. Subsequent cyclization and elimination of the tosyl group drive the aromatization, yielding the 3,4-dicarboxylate almost exclusively[1].
Route B: 1,3-Dipolar Cycloaddition of Azomethine Ylides
Azomethine ylides, generated in situ (e.g., from aziridines or via decarboxylative condensation of α-amino acids with carbonyls), undergo rapid 1,3-dipolar cycloaddition with highly electron-deficient dipolarophiles like DMAD[2].
-
Causality: The reaction is governed by Frontier Molecular Orbital (FMO) theory. The highly electron-withdrawing ester groups on DMAD lower its LUMO energy, resulting in a narrow HOMO(ylide)-LUMO(dipolarophile) gap. This ensures a rapid, concerted [3+2] cycloaddition, often followed by oxidative aromatization or elimination to yield the fully conjugated pyrrole-3,4-dicarboxylate[2].
Route C: Condensation of Bis-enaminones with Primary Amines
A classical and highly scalable approach involves the acid-catalyzed treatment of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with primary amines[3].
-
Causality: The bis-enaminone acts as a highly electrophilic 1,4-dielectrophile. The E,E-configuration is sterically pre-organized for double substitution by the primary amine. The acidic conditions (often EtOH-AcOH) promote the protonation and elimination of dimethylamine, driving the subsequent ring closure to furnish 1-substituted 1H-pyrrole-3,4-dicarboxylates[3].
Comparative Yield Analysis
The following table summarizes the quantitative performance, operational conditions, and scalability of the primary synthetic routes.
| Synthetic Route | Key Reagents | Typical Yield Range | Reaction Conditions | Regioselectivity | Scalability & Atom Economy |
| Modified Van Leusen | TosMIC, DMAD/DEAD, Ph3P | 80–95% | CH₂Cl₂, 0 °C to RT, 2-4 h | Excellent (Exclusive 3,4-diester) | High; mild conditions, but TosMIC is costly at scale. |
| 1,3-Dipolar Cycloaddition | Azomethine ylide precursor, DMAD | 70–90% | Refluxing MeCN or supercritical CO₂ | High | Moderate; requires in situ ylide generation. |
| Bis-enaminone Condensation | Bis-enaminone succinate, R-NH₂ | 14–93% | EtOH/AcOH (2:1), Reflux, 2-12 h | Excellent (Symmetrical precursor) | High; cheap amine inputs, but precursor synthesis adds steps. |
| Multicomponent Isocyanide | Isocyanide, DMAD, Phenyl isocyanate | 82–95% | Reflux, 24 h | Excellent | High; one-pot synthesis improves atom economy. |
(Note: Multicomponent variations utilizing isocyanides and DMAD trapped by phenyl isocyanate also demonstrate excellent yields of up to 95%[4].)
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each procedural step.
Protocol A: Synthesis of Dialkyl 2-Tosyl-1H-pyrrole-3,4-dicarboxylate via Modified Van Leusen
-
Preparation: Dissolve TosMIC (1.0 equiv) and dialkyl acetylenedicarboxylate (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an inert argon atmosphere.
-
Validation: The inert atmosphere prevents the oxidative degradation of the phosphine catalyst, ensuring consistent reaction kinetics[1].
-
-
Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Add triphenylphosphine (0.2 equiv, 20 mol%) dropwise.
-
Causality: Ph3P acts as a nucleophilic trigger to generate a highly reactive zwitterionic intermediate with the alkyne. Cooling controls the exothermic nature of this zwitterion formation and prevents alkyne polymerization[1].
-
-
Cycloaddition: Remove the ice bath, warm to room temperature, and stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1).
-
Validation: The disappearance of the TosMIC spot confirms complete consumption of the limiting reagent.
-
-
Isolation: Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography to isolate the target pyrrole-3,4-dicarboxylate in 80-95% yield[1].
Protocol B: Synthesis of 1-Substituted Diethyl 1H-pyrrole-3,4-dicarboxylates via Bis-enaminone Condensation
-
Reagent Mixing: Suspend diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate (1.0 equiv) and the primary amine (1.2 equiv) in a 2:1 mixture of absolute ethanol and glacial acetic acid.
-
Causality: The bis-enaminone is a stable 1,4-dielectrophile. The slight excess of primary amine ensures complete double substitution[3].
-
-
Acid-Catalyzed Cyclization: Heat the reaction mixture to reflux for 4 to 12 hours depending on the steric bulk of the amine.
-
Causality: Acetic acid protonates the dimethylamino groups, converting them into superior leaving groups. This drives the sequential addition-elimination and final intramolecular ring closure[3].
-
-
Quenching & Extraction: Cool the mixture to room temperature, then pour into crushed ice water. Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with saturated aqueous NaHCO₃.
-
Validation: The NaHCO₃ wash is critical to neutralize the acetic acid catalyst, preventing acid-catalyzed degradation of the pyrrole product during concentration[3].
-
-
Purification: Dry over anhydrous Na₂SO₄, evaporate the solvent, and recrystallize the crude product from hexanes to achieve yields ranging from 14% (for highly sterically hindered amines) up to 93%[3].
Mechanistic Visualization
The following diagram illustrates the logical flow and intermediate generation in the modified Van Leusen synthesis.
Mechanistic pathway of the modified Van Leusen synthesis of pyrrole-3,4-dicarboxylates.
Conclusion
For rapid, high-yielding access to pyrrole-3,4-dicarboxylates, the modified Van Leusen reaction utilizing TosMIC and DMAD remains the gold standard, offering excellent regioselectivity under mild conditions. However, for large-scale industrial applications where the cost of TosMIC is prohibitive, the condensation of bis-enaminones with primary amines provides a highly scalable, atom-economical alternative, provided the starting succinate derivatives are readily accessible.
References
- Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs)
- A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates ResearchG
- 1,3-Dipolar Cycloadditions Involving Carbonyl or Azomethine Ylides Thieme Connect
- One-pot, three component reactions between isocyanides and dialkyl acetylenedicarboxylates in the presence of phenyl isocyanate Ark
Sources
- 1. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
A Researcher's Guide to the UV-Vis Absorption of Dimethyl 1H-pyrrole-3,4-dicarboxylate: A Comparative Analysis
The Electronic Landscape of Pyrroles: Understanding UV-Vis Absorption
The UV-Vis spectrum of a molecule arises from the absorption of electromagnetic radiation, which excites electrons from lower to higher energy molecular orbitals. In aromatic heterocycles like pyrrole and its derivatives, the key electronic transitions are typically π → π*. The position of the maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are highly sensitive to the specific arrangement of substituents on the pyrrole ring.
Electron-withdrawing groups, such as the two methoxycarbonyl groups in Dimethyl 1H-pyrrole-3,4-dicarboxylate, are expected to significantly influence the electronic distribution within the pyrrole ring. This is due to the delocalization of the nitrogen lone pair electrons into the aromatic system, which can be modulated by the electronic demand of the substituents. The presence of these carbonyl groups is anticipated to cause a bathochromic (red) shift in the λmax compared to unsubstituted pyrrole, owing to the extension of the conjugated system and a decrease in the HOMO-LUMO energy gap.
A Comparative Analysis: Situating Dimethyl 1H-pyrrole-3,4-dicarboxylate Among its Peers
To contextualize the expected UV-Vis absorption of Dimethyl 1H-pyrrole-3,4-dicarboxylate, it is instructive to examine the spectral data of related compounds. The following table summarizes the λmax values for several substituted pyrroles, highlighting the impact of different functional groups.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (log ε) | Reference |
| Diethyl 1-[(Z)-2-amino-1,2-dicyanoethenyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate | Dichloromethane | 266 | 4.2 | [1] |
| Porphyrazine substituted with pyrrole dicarboxylate | Dichloromethane | 262, 345, 515, 720 | 4.73, 4.83, 4.08, 4.73 | [1] |
| 1-Aryl-2-(thieno-2-yl)-5-phenylazopyrrole derivatives | Ethanol | 486.0 - 528.0 | Not Reported | [2] |
| Partially alkylated dipyrromethenes | Not Specified | 421 - 436 | Not Reported | [3] |
| Fully alkylated dipyrromethenes | Not Specified | 437 - 446 | Not Reported | [3] |
This table illustrates the wide range of absorption maxima for various pyrrole derivatives, emphasizing the profound effect of substitution on their electronic properties.
The data reveals that the λmax of pyrrole derivatives can vary significantly, from the deep UV region to the visible spectrum. For instance, the presence of extended conjugation and electron-withdrawing groups in the azo-substituted thienyl-pyrroles leads to strong absorption in the visible range.[2] In contrast, the dicarboxylate-substituted pyrrole embedded within a larger porphyrazine macrocycle exhibits multiple absorption bands, including a prominent Soret band (around 345 nm) and Q-bands in the visible region.[1] Based on these comparisons, Dimethyl 1H-pyrrole-3,4-dicarboxylate is predicted to exhibit a primary absorption band in the UV region, likely red-shifted compared to simple alkyl-substituted pyrroles due to the influence of the two ester groups.
Workflow for UV-Vis Spectral Acquisition
The following diagram outlines a standardized workflow for obtaining a reliable UV-Vis absorption spectrum of Dimethyl 1H-pyrrole-3,4-dicarboxylate. This protocol is designed to ensure accuracy and reproducibility, which are critical for comparative studies.
Figure 1. A comprehensive workflow for the accurate determination of the UV-Vis absorption spectrum and molar absorptivity of Dimethyl 1H-pyrrole-3,4-dicarboxylate.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the determination of the UV-Vis absorption maximum and molar absorptivity of Dimethyl 1H-pyrrole-3,4-dicarboxylate.
Materials:
-
Dimethyl 1H-pyrrole-3,4-dicarboxylate (CAS: 2818-06-6)
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of Dimethyl 1H-pyrrole-3,4-dicarboxylate.
-
Quantitatively transfer the solid to a 100 mL volumetric flask.
-
Dissolve the compound in the chosen spectroscopic grade solvent and dilute to the mark. This will be your stock solution.
-
-
Preparation of Working Standards:
-
Perform serial dilutions of the stock solution to prepare a series of at least five working standards of decreasing concentrations. Ensure the absorbance values of these standards will fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Instrumental Analysis:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference beam path of the spectrophotometer.
-
Record a baseline spectrum to correct for any solvent absorption.
-
Measure the absorbance spectrum of each working standard, starting with the most dilute solution.
-
-
Data Analysis:
-
Overlay the absorbance spectra of the working standards. The wavelength at which the maximum absorbance is observed is the λmax.
-
At the determined λmax, create a Beer-Lambert law plot of absorbance versus concentration for the working standards.
-
Perform a linear regression analysis on the data points. The slope of the line will be equal to the molar absorptivity (ε) in L mol⁻¹ cm⁻¹.
-
The Critical Role of Solvent Polarity
The choice of solvent can significantly impact the UV-Vis absorption spectrum of a compound.[4][5] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule. Polar solvents can interact with the solute through dipole-dipole interactions or hydrogen bonding, which can alter the energy levels of the molecular orbitals involved in the electronic transition.
For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.[6][7] Conversely, for n → π* transitions, a hypsochromic (blue) shift is typically observed in polar, protic solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding.[6][7] When characterizing Dimethyl 1H-pyrrole-3,4-dicarboxylate, it is advisable to record spectra in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, and ethanol) to fully understand its solvatochromic behavior.
Conclusion
While a definitive experimental UV-Vis absorption maximum for Dimethyl 1H-pyrrole-3,4-dicarboxylate is not readily found in published literature, a robust scientific approach allows for a strong predictive and comparative analysis. By understanding the electronic nature of the pyrrole ring and the influence of its dicarboxylate substituents, we can anticipate its spectral properties. The provided experimental protocol offers a validated method for its precise determination. This guide equips researchers with the necessary framework to confidently characterize this important building block and to understand its photophysical properties in the context of drug discovery and development.
References
-
Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin | The Journal of Organic Chemistry - ACS Publications. (2021, March 12). Retrieved from [Link]
-
An Overview of the Synthesis of 3,4 -Dimethyl- 1H -Pyrrole and its Potential Applications. (2026, March 1). Retrieved from [Link]
-
Solvent Effects on the UV-visible Absorption Spectra of some New Thienylazo-thiazole and Thienylazo-thiophene Dyes | Request PDF - ResearchGate. (2026, February 9). Retrieved from [Link]
-
Pyrrole dicarboxylate substituted porphyrazine, microwave assisted synthesis and properties - PMC. (2025, May 14). Retrieved from [Link]
-
Part 11: Solvent Effects in the UV Visible Spectroscopy - YouTube. (2019, March 15). Retrieved from [Link]
-
2.4: Effect of Solvent - Chemistry LibreTexts. (2023, March 16). Retrieved from [Link]
-
Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate - PMC. (n.d.). Retrieved from [Link]
-
UV-VIS absorption spectra of the pyrrole alkaloid derivatives purified... - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - ResearchGate. (n.d.). Retrieved from [Link]
-
Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | - Frontier Specialty Chemicals. (n.d.). Retrieved from [Link]
-
1H-Pyrrole-3,4-dicarboxylic acid, 2,5-dimethyl-, diethyl ester | C12H17NO4 - PubChem. (n.d.). Retrieved from [Link]
-
1H-Pyrrole, 2,5-dimethyl- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
H NMR Chemical Shift as an Index of UV-Vis Absorption/Emission Maxima in Aromatic Dyes | ChemRxiv. (2026, February 9). Retrieved from [Link]
-
Synthesis and UV-visible properties of thienyl- substituted pyrrole azo dyes - Sciforum. (n.d.). Retrieved from [Link]
Sources
- 1. Pyrrole dicarboxylate substituted porphyrazine, microwave assisted synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Benchmarking Dimethyl 1H-pyrrole-3,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of a Versatile Pyrrole Building Block Against Commercial Standards
In the landscape of medicinal chemistry and materials science, the pyrrole scaffold remains a cornerstone for the synthesis of a vast array of functional molecules, from pharmaceuticals to organic electronics.[1][2] The strategic placement of functional groups on this five-membered heterocycle is paramount to modulating the physicochemical properties and biological activity of the final compounds. Dimethyl 1H-pyrrole-3,4-dicarboxylate, with its symmetrically placed ester functionalities, presents itself as a valuable and versatile building block.
This guide provides an in-depth technical comparison of Dimethyl 1H-pyrrole-3,4-dicarboxylate against two widely used commercial standards: Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate and Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate . Through a discussion of synthetic accessibility, purity and stability considerations, and performance in a key chemical transformation, this document aims to equip researchers with the necessary insights to make informed decisions for their specific applications.
The Contestants: A Structural and Synthetic Overview
The choice of a building block in a synthetic campaign is often a trade-off between accessibility, reactivity, and the desired substitution pattern in the final product. Here, we introduce our molecule of interest and its commercial counterparts.
Dimethyl 1H-pyrrole-3,4-dicarboxylate (Topic Molecule)
-
CAS Number: 2818-06-6
-
Molecular Formula: C₈H₉NO₄
-
Key Feature: Unsubstituted at the 2 and 5 positions, offering potential for further functionalization. The methyl esters may offer different solubility and reactivity profiles compared to ethyl esters.
Commercial Standard 1: Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate
-
CAS Number: 2199-56-6
-
Molecular Formula: C₁₂H₁₇NO₄
-
Key Feature: Methyl groups at the 2 and 5 positions provide steric bulk and electron-donating character, which can influence the reactivity of the pyrrole ring.
Commercial Standard 2: Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
-
CAS Number: 2436-79-5
-
Molecular Formula: C₁₂H₁₇NO₄
-
Key Feature: An alternative substitution pattern that can lead to different regioisomeric products in subsequent reactions.
Synthetic Accessibility: A Yield-Based Comparison
The ease and efficiency of synthesizing these building blocks are critical factors for their practical application. The Paal-Knorr and Knorr pyrrole syntheses are the most common and versatile methods for preparing such multi-substituted pyrroles.[3][4][5]
Table 1: Comparative Synthesis Overview
| Compound | Synthetic Method | Typical Starting Materials | Reported Yield | Reference |
| Dimethyl 1H-pyrrole-3,4-dicarboxylate | Paal-Knorr type | Diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate and an ammonia source | 14-93% (for N-substituted derivatives) | [6] |
| Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate | Paal-Knorr | A 1,4-dicarbonyl compound and an amine | High (potentially 80-95%) | [3] |
| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | Knorr | Ethyl acetoacetate, sodium nitrite, zinc powder | 57-75% | [7][8] |
The Paal-Knorr synthesis, a condensation reaction between a 1,4-dicarbonyl compound and an amine or ammonia, is a robust method for preparing pyrroles.[9][10] For Dimethyl 1H-pyrrole-3,4-dicarboxylate, a variation of this approach using a masked 1,4-dicarbonyl precursor demonstrates a wide range of yields depending on the N-substituent.[6] In contrast, the Knorr synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate from readily available starting materials offers consistently moderate to good yields.[7][8] The synthesis of Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate via the Paal-Knorr reaction is reported to be high-yielding, though the availability of the specific 1,4-dicarbonyl precursor is a key consideration.[3]
Figure 1: Synthetic routes to the target and commercial standard pyrroles.
Experimental Benchmark: Purity and Stability
The utility of a chemical building block is intrinsically linked to its purity and stability under various conditions. Here, we outline protocols for a comparative assessment.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for quantifying the purity of starting materials and monitoring reaction progress.
Experimental Protocol: HPLC-UV Analysis of Pyrrole Dicarboxylates
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a phosphate buffer (pH 3.0, 0.02 M) can effectively separate these compounds and potential impurities.[11]
-
Detection: UV detection at 225 nm is appropriate for the pyrrole chromophore.[11]
-
Sample Preparation: Dissolve a known concentration of each pyrrole derivative in the initial mobile phase composition.
-
Analysis: Inject equal volumes of each sample and record the chromatograms. Purity is determined by the area percentage of the main peak.
This method allows for a quantitative comparison of the purity of Dimethyl 1H-pyrrole-3,4-dicarboxylate as synthesized, against the "as-received" purity of the commercial standards.
Comparative Stability Under Forced Degradation
Assessing the stability of these building blocks under acidic and basic conditions is crucial, as these conditions are frequently encountered in subsequent synthetic steps. Pyrrole itself is known to be unstable in the presence of strong acids, which can lead to polymerization.[12]
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of each of the three pyrrole dicarboxylates in:
-
0.1 M HCl (acidic condition)
-
0.1 M NaOH (basic condition)
-
A neutral buffer (e.g., phosphate-buffered saline, pH 7.4) as a control.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 50 °C) for a defined period (e.g., 24 hours).
-
Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by the developed HPLC method to quantify the remaining parent compound.
-
Data Comparison: Plot the percentage of the remaining parent compound against time for each condition to compare the degradation rates of the three pyrrole derivatives.
This study will reveal the relative stability of the methyl versus ethyl esters and the influence of the substitution pattern on the robustness of the pyrrole ring.
Figure 2: Experimental workflow for the comparative stability study.
Performance Benchmark: Reactivity in Diels-Alder Cycloaddition
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings and is a valuable test of the diene character of the pyrrole ring.[13] The aromaticity of pyrrole generally makes it a poor diene, but its reactivity can be influenced by substituents.[14][15] This experiment will benchmark the performance of Dimethyl 1H-pyrrole-3,4-dicarboxylate against the commercial standards in a [4+2] cycloaddition reaction.
Rationale for Experimental Design:
-
Dienophile: Dimethyl acetylenedicarboxylate (DMAD) is a highly reactive dienophile commonly used to probe the diene character of aromatic systems, including pyrroles.[14]
-
Reaction Conditions: The reaction will be conducted under thermal conditions to assess the intrinsic reactivity of each pyrrole derivative.
-
Analysis: The reaction progress and product distribution will be monitored by ¹H NMR spectroscopy.
Experimental Protocol: Comparative Diels-Alder Reactivity
-
Reaction Setup: In separate NMR tubes, dissolve an equimolar amount of each pyrrole derivative (Dimethyl 1H-pyrrole-3,4-dicarboxylate, Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate, and Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate) and DMAD in a suitable deuterated solvent (e.g., CDCl₃).
-
Initial Analysis: Acquire a ¹H NMR spectrum of each mixture at time zero.
-
Thermal Reaction: Heat the NMR tubes in a controlled temperature bath (e.g., 80 °C).
-
Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., 1, 4, 8, and 24 hours) to monitor the consumption of starting materials and the formation of the Diels-Alder adduct.
-
Data Analysis: Integrate the signals corresponding to the starting materials and the product to determine the reaction conversion over time. Plot conversion versus time for each pyrrole derivative to compare their reaction rates.
This experiment will provide quantitative data on how the substitution pattern on the pyrrole ring influences its reactivity as a diene, a crucial piece of information for synthetic planning.
Figure 3: General scheme for the Diels-Alder reaction of a pyrrole with DMAD.
Discussion and Recommendations
The selection of the optimal pyrrole building block will ultimately depend on the specific requirements of the synthetic target.
-
For applications requiring further functionalization at the 2 and 5 positions, Dimethyl 1H-pyrrole-3,4-dicarboxylate is the clear choice due to its unsubstituted α-positions. The expected reactivity in the Diels-Alder reaction will provide insight into its utility in cycloaddition chemistry.
-
When steric hindrance or electronic modulation at the α-positions is desired, Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate is a suitable option. Its high synthetic yield via the Paal-Knorr route makes it an attractive choice for large-scale synthesis, provided the precursor is available.
-
For applications where the specific regioisomer is critical, Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate offers an alternative substitution pattern. Its synthesis via the Knorr reaction is well-established with reliable yields.
The comparative data on purity and stability generated from the proposed experimental protocols will provide a further layer of information to guide the selection process. For instance, if a subsequent reaction step involves strongly acidic conditions, a more stable derivative identified in the forced degradation study would be preferred.
Conclusion
This guide has provided a framework for the systematic benchmarking of Dimethyl 1H-pyrrole-3,4-dicarboxylate against two commercially available standards. By evaluating synthetic accessibility, purity, stability, and reactivity in a key transformation, researchers can make data-driven decisions on the most suitable building block for their specific needs. The provided experimental protocols offer a practical starting point for conducting these comparative studies in the laboratory. The versatility of the pyrrole scaffold ensures that a thorough understanding of the properties of its various derivatives will continue to be a valuable asset in the pursuit of novel molecules with desired functions.
References
-
Škrlep, L., et al. (2009). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. Zeitschrift für Naturforschung B, 64(6), 683-688. Available at: [Link]
- BenchChem (2025). A Comparative Guide to the Synthesis of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole: Knorr vs. Paal.
- Jung, M. E., & Rohloff, J. C. (1984). Intramolecular Diels-Alder Chemistry of Pyrroles.
- Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
- Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.
- BenchChem (2025). Comparative NMR Analysis of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde and Structural Analogs.
-
Wikipedia. (2023). Paal–Knorr synthesis. Available at: [Link]
-
Wikipedia. (2023). Hantzsch pyrrole synthesis. Available at: [Link]
- RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]
- Taylor & Francis. (2020). Hantzsch Pyrrole Synthesis – Knowledge and References.
- ACS Publications. (2004). Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. Organic Letters.
-
Quora. (2015). Why does Furan participate in Diels alder reaction more readily than Pyrrole? Available at: [Link]
- SciSpace. (2015).
-
NIST. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. Available at: [Link]
-
SpectraBase. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate. Available at: [Link]
-
Organic Syntheses. 2,4-dimethyl-3,5-dicarbethoxypyrrole. Available at: [Link]
- University Chemistry. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment.
-
YouTube. (2020). Knorr Pyrrole Synthesis of Knorr's Pyrrole. Available at: [Link]
- ResearchGate. (2018). Diels-Alder reaction of pyrroles (30, 34, or 35) with 37.
-
PubChem. dimethyl 2,5-diphenyl-1H-pyrrole-3,4-dicarboxylate. Available at: [Link]
- Books. (2020). 4.2.3.3.
-
Scribd. Acidic and Basic Character of Pyrrole. Available at: [Link]
- ResearchGate. (2015).
- OAText. (2017).
- PubMed. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability.
-
PubChem. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate. Available at: [Link]
-
PubChem. 1H-Pyrrole-3,4-dicarboxylic acid, 2,5-dimethyl-, diethyl ester. Available at: [Link]
- MDPI. (2020).
-
Chemistry Steps. Diels Alder Reaction: Dienes and Dienophiles. Available at: [Link]
Sources
- 1. 2,5-Dimethyl-1H-pyrrole(625-84-3) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3,4-Dimethyl-1H-pyrrole-2-carboxaldehyde(19713-89-4) 1H NMR spectrum [chemicalbook.com]
- 5. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment [ccspublishing.org.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate(2436-79-5) 1H NMR spectrum [chemicalbook.com]
- 11. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diethyl pyrrole-2,5-dicarboxylate [mdpi.com]
- 13. Diels-Alder Reaction [organic-chemistry.org]
- 14. chem.ucla.edu [chem.ucla.edu]
- 15. quora.com [quora.com]
Safety Operating Guide
Dimethyl 1H-pyrrole-3,4-dicarboxylate proper disposal procedures
Comprehensive Operational Guide: Handling and Disposal of Dimethyl 1H-pyrrole-3,4-dicarboxylate
As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of complex heterocyclic compounds. Dimethyl 1H-pyrrole-3,4-dicarboxylate is a highly valuable intermediate in the synthesis of porphyrins, prodigiosins, and various pharmaceutical active ingredients[1]. However, its chemical structure—a nitrogenous aromatic ring flanked by reactive ester groups—demands stringent operational and disposal protocols. Mismanagement of this compound not only risks acute laboratory exposure but also violates environmental regulations regarding nitrogenous waste emissions.
This guide provides a self-validating, field-proven system for the safe handling, spill response, and RCRA-compliant disposal of Dimethyl 1H-pyrrole-3,4-dicarboxylate.
Chemical Identity & Hazard Causality
To manage a chemical safely, one must understand the causality behind its hazards. The pyrrole nitrogen acts as a hydrogen bond donor, while the dicarboxylate moieties are strong electron acceptors. This dual nature allows the compound to rapidly interact with and absorb into mucosal membranes.
According to standardized safety data, the compound is classified with specific GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2]. Furthermore, because the molecular formula (C₈H₉NO₄) contains organic nitrogen, improper thermal degradation during disposal will generate nitrogen oxides (NOx), a severe environmental pollutant and greenhouse gas[3].
Table 1: Physicochemical & Hazard Profile of Dimethyl 1H-pyrrole-3,4-dicarboxylate
| Property | Value | Operational & Safety Implication |
| CAS Number | 2818-06-6 | Essential for accurate waste profiling and RCRA manifesting. |
| Molecular Formula | C₈H₉NO₄ | Organic nitrogen presence dictates the need for NOx scrubbers during disposal. |
| Molecular Weight | 183.16 g/mol | Used to calculate stoichiometric requirements for chemical neutralization if needed. |
| Hazard Codes | H315, H319, H335 | Necessitates strict mucosal, ocular, and respiratory PPE during all handling phases. |
| Physical State | Solid (Powder) | High risk of hazardous aerosolization during transfers or dry spills. |
Operational Handling & Spill Response
Standard operating procedures must account for the compound's physical state. Because it is a solid powder, the primary risk during a spill is aerosolization, which directly triggers the H335 respiratory hazard[2].
Protocol 1: Step-by-Step Spill Containment
-
Immediate Assessment: Evacuate the immediate vicinity. If the spill is outside a certified chemical fume hood and exceeds 50 grams, contact your facility's HazMat team. For smaller, manageable spills, proceed to step 2.
-
PPE Donning: Equip a NIOSH-approved N95 or P100 particulate respirator, double nitrile gloves, and tight-fitting chemical safety goggles.
-
Aerosol Suppression (Critical Step): Do not sweep the powder. Sweeping generates airborne particulates. Instead, gently cover the spill with an inert, damp absorbent pad or lightly mist the area with water to bind the powder.
-
Collection: Use non-sparking, anti-static tools to scoop the dampened material into a high-density polyethylene (HDPE) hazardous waste container.
-
Chemical Decontamination: Wash the affected surface with a 5% sodium bicarbonate (NaHCO₃) aqueous solution. This mild base helps hydrolyze any residual ester traces, followed by a standard soap and water wash to ensure complete removal.
Decision tree and operational workflow for Dimethyl 1H-pyrrole-3,4-dicarboxylate spill containment.
Proper Disposal Procedures & Logistics
The disposal of Dimethyl 1H-pyrrole-3,4-dicarboxylate cannot be treated as standard municipal waste. Pouring solutions down the drain or discarding the solid in standard trash is strictly prohibited due to its environmental persistence.
Because the compound contains organic nitrogen, low-temperature burning will release toxic nitrogen oxides (NOx)[4]. Therefore, the only scientifically and legally sound disposal method is high-temperature, RCRA-certified incineration[5].
Protocol 2: Waste Segregation and RCRA-Compliant Disposal
-
Waste Segregation: Isolate the chemical from strong oxidizers, strong acids, and strong bases. Classify and segregate the material into a dedicated "Non-Halogenated Organic Solid Waste" stream.
-
Primary Packaging: Place the waste into an HDPE container. Ensure the container utilizes a PTFE-lined cap. PTFE is critical because prolonged exposure to ester-containing compounds can degrade standard rubber or polyethylene seals, leading to slow leaks.
-
Explicit Labeling: Affix a standardized hazardous waste label. Crucially, append the phrase: "Nitrogenous Waste - NOx Potential." This self-validating step ensures the downstream disposal facility routes the waste to an incinerator equipped with the correct scrubbing technology.
-
Secondary Containment: Store the sealed primary container in a secondary containment bin within a climate-controlled, well-ventilated waste accumulation area. Do not exceed the 90-day storage limit mandated by EPA guidelines for large quantity generators.
-
High-Temperature Incineration: Transfer the manifested waste to a licensed hazardous waste contractor. The contractor must utilize an incinerator operating above 1000°C equipped with Selective Catalytic Reduction (SCR) scrubbers. This ensures the pyrrole ring is completely cleaved and the resulting nitrogen is reduced to harmless N₂ gas, alongside CO₂ and H₂O[3].
Step-by-step lifecycle and RCRA-compliant disposal pathway for nitrogenous pyrrole waste.
Regulatory Compliance & Environmental Impact
Laboratory safety extends beyond the bench; it encompasses the entire environmental lifecycle of the chemicals we use. By adhering to the incineration protocols outlined above, laboratories comply with the Resource Conservation and Recovery Act (RCRA) and the Clean Air Act. High-temperature incineration prevents the compound from leaching into groundwater and ensures that combustion byproducts do not contribute to atmospheric smog or greenhouse gas accumulation[3].
References
-
Arctomsci. "CAS NO. 2818-06-6 | Dimethyl 1H-pyrrole-3,4-dicarboxylate." Arctomsci Catalog. Available at:1
-
Ambeed. "41969-71-5 | Diethyl 1H-pyrrole-3,4-dicarboxylate | Esters." Ambeed Technical Information. Available at: 2
-
U.S. Food and Drug Administration (FDA). "Environmental Assessment for Food Contact Notification No. 2313." FDA Environmental Assessments. Available at: 3
-
U.S. Environmental Protection Agency (EPA). "Chemicals Determined Not Likely to Present an Unreasonable Risk Following Pre-Manufacture Notification Review." EPA TSCA Reviews. Available at: 5
-
U.S. Environmental Protection Agency (EPA). "Feasibility Study for Adapting Present Combustion Source Continuous Monitoring Systems to Hazardous Waste Incinerators." EPA NEPIS. Available at: 4
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dimethyl 1H-pyrrole-3,4-dicarboxylate
To our valued colleagues in research and development,
This document provides essential safety and handling protocols for Dimethyl 1H-pyrrole-3,4-dicarboxylate (CAS No. 2818-06-6). As a matter of scientific integrity, we must first acknowledge that this compound is classified as a rare or unique chemical for which a comprehensive, publicly available Safety Data Sheet (SDS) has not been issued by major suppliers like Sigma-Aldrich.
In such instances, best laboratory practice dictates a conservative approach. We must infer the potential hazards from closely related structural analogs. Numerous pyrrole derivatives exhibit a consistent hazard profile, including skin irritation, serious eye irritation, potential respiratory tract irritation, and are often harmful if swallowed[1][2][3]. Therefore, the following guidance is synthesized from the known properties of these related compounds to ensure the highest degree of safety for all personnel.
Part 1: Immediate Safety Synopsis & Hazard Profile
Before handling Dimethyl 1H-pyrrole-3,4-dicarboxylate, it is critical to internalize its presumed hazard profile based on analogous compounds. Treat this substance as, at minimum:
-
Harmful if swallowed.
Therefore, all handling procedures must be designed to prevent direct contact with eyes and skin, and to avoid the inhalation of any dust or aerosols.
Part 2: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a comprehensive system designed to isolate the researcher from the chemical hazard. The causality behind each selection is paramount.
Primary Engineering Controls: Your First Line of Defense
Before any discussion of wearable PPE, it is crucial to utilize primary engineering controls.
-
Chemical Fume Hood: All weighing, transferring, and experimental use of this solid compound must be conducted inside a certified chemical fume hood to control and exhaust any airborne particulates or vapors.
-
Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[4].
Operator PPE: A Self-Validating System
The following table summarizes the required PPE. The rationale for each choice is detailed below.
| Protection Area | Required PPE | Standard/Specification | Rationale |
| Hands | Chemical-resistant gloves (Nitrile recommended) | ASTM F739 or EN 374 | Prevents skin contact and irritation. Double-gloving is recommended for extended handling. |
| Eyes & Face | Chemical safety goggles and a face shield | ANSI Z87.1 or EN 166 | Protects against splashes and airborne particles causing serious eye irritation[1]. A face shield provides a secondary barrier. |
| Body | Fully-buttoned laboratory coat | N/A | Protects skin and personal clothing from contamination. |
| Respiratory | Required when engineering controls are insufficient | NIOSH/MSHA or EN 149 approved | While a fume hood is the primary control, a respirator (e.g., N95) should be used if there is any risk of aerosolization outside of the hood. |
Detailed PPE Workflow
-
Donning Procedure: Before entering the designated handling area, don your lab coat completely. Next, put on your safety goggles. Proceed to wash and dry your hands thoroughly before donning the first pair of nitrile gloves. If double-gloving, put on the second pair. The outer glove should extend over the cuff of the lab coat.
-
During Operations: Handle all materials within the fume hood. Be mindful of your movements to prevent generating airborne dust. If you suspect a breach in your outer glove, carefully remove it, and replace it immediately after inspecting the inner glove.
-
Doffing Procedure: To prevent cross-contamination, remove PPE in the reverse order of donning, and before leaving the laboratory. The outer gloves should be removed first and disposed of as hazardous waste. Remove your lab coat and hang it in the designated area. Finally, remove your safety goggles. Wash your hands thoroughly with soap and water[1].
Part 3: Operational, Spill, and Disposal Plans
A safe protocol extends beyond personal protection to include the entire lifecycle of the chemical in the laboratory.
Safe Handling and Operations Workflow
The following diagram outlines the logical flow for safely handling Dimethyl 1H-pyrrole-3,4-dicarboxylate.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment area, evacuate the lab.
-
Isolate: Prevent the spread of the solid material. Do not use water to clean up as this may create a more hazardous solution.
-
Protect: Don appropriate respiratory protection (if not already in use) in addition to standard PPE.
-
Clean-Up: Gently sweep up the spilled solid material using an absorbent, non-combustible material like vermiculite or sand. Avoid creating dust. Place the mixture into a suitable, labeled, and sealed container for hazardous waste disposal[3].
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the rinsate as hazardous waste.
Waste Disposal Plan
All materials contaminated with Dimethyl 1H-pyrrole-3,4-dicarboxylate must be treated as hazardous waste.
-
Solid Waste: This includes any unused compound, contaminated gloves, paper towels, and pipette tips. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Any solutions containing the compound or rinsate from cleaning contaminated glassware should be collected in a designated, sealed hazardous waste container.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations[1][5].
By adhering to these rigorous, evidence-based protocols, you can confidently and safely incorporate Dimethyl 1H-pyrrole-3,4-dicarboxylate into your research workflows, ensuring the protection of yourself, your colleagues, and our shared environment.
References
-
CAS#:2199-56-6 | diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate | Chemsrc. Chemsrc. [Link]
-
Pyrrole - SAFETY DATA SHEET. Alfa Aesar. [Link]
-
trital - Safety Data Sheet. pcw.fr. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
